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  • Product: 4-(Aminoethynyl)benzamide
  • CAS: 474661-42-2

Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Spectral Analysis of 4-(Aminoethynyl)benzamide: A Technical Guide for Ynamine Characterization

Executive Summary The characterization of primary ynamines—alkynes directly substituted with an unsubstituted amino group (–C≡C–NH₂)—represents a significant analytical challenge in modern organic chemistry. 4-(Aminoethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of primary ynamines—alkynes directly substituted with an unsubstituted amino group (–C≡C–NH₂)—represents a significant analytical challenge in modern organic chemistry. 4-(Aminoethynyl)benzamide (CAS Registry Number: 474661-42-2)[1],[2] is a highly functionalized intermediate whose structural elucidation requires rigorous spectroscopic control. While the synthesis of related aminoethynyl aromatics has been successfully achieved via Sonogashira–Hagihara aminoethynylation[3], isolating and acquiring high-fidelity Nuclear Magnetic Resonance (NMR) data for these primary ynamines demands a deep understanding of their unique electronic properties.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we will dissect the causality behind the extreme electronic polarization of the ynamine motif, establish a self-validating experimental protocol to prevent degradation during acquisition, and provide a predictive, mechanistically grounded framework for its ¹H and ¹³C NMR spectral assignments.

Structural Dynamics & The Ynamine Polarization Phenomenon

To accurately interpret the NMR spectra of 4-(aminoethynyl)benzamide, one must first understand the "push-pull" electronic system inherent to ynamines. The nitrogen lone pair strongly donates into the alkyne π-system, creating a resonance structure best described as an allenyl anion (R–C⁻=C=N⁺H₂).

Causality in Instability: This extreme polarization renders the β-carbon (attached to the aromatic ring) highly nucleophilic and basic. Trace acids—even the mild acidity of standard borosilicate NMR tubes or residual water in deuterated solvents—catalyze rapid protonation at the β-carbon. This triggers an irreversible tautomerization cascade from the ynamine to a ketenimine, and ultimately to a stable nitrile.

Tautomerization Ynamine Ynamine Ar-C≡C-NH2 Ketenimine Ketenimine Ar-CH=C=NH Ynamine->Ketenimine Proton Transfer Nitrile Nitrile Ar-CH2-C≡N Ketenimine->Nitrile Tautomerization

Figure 1: Acid-catalyzed tautomerization pathway of primary ynamines to nitriles.

Self-Validating Experimental Protocol for NMR Acquisition

Because of the tautomerization risk, standard NMR acquisition protocols will yield mixed spectra of degradation products. The following step-by-step workflow is engineered as a self-validating system to ensure the integrity of the ynamine throughout the multidimensional NMR acquisition process.

Step-by-Step Methodology:
  • NMR Tube Passivation: Soak standard 5 mm NMR tubes in a 5% triethylamine (Et₃N) in dichloromethane solution for 2 hours. Rinse with anhydrous dichloromethane and dry under vacuum. Causality: This neutralizes acidic silanol groups on the glass surface that catalyze ketenimine formation.

  • Solvent Selection: Use strictly anhydrous, acid-free DMSO-d₆ (stored over activated 4Å molecular sieves). Causality: DMSO-d₆ strongly solvates the highly polar ynamine and disrupts intermolecular hydrogen bonding, sharpening the –NH₂ signals.

  • Temperature Control: Set the NMR probe temperature to 278 K (5 °C). Causality: Kinetic trapping. Lowering the temperature exponentially decreases the rate of tautomerization during the lengthy ¹³C and 2D NMR acquisitions.

  • Self-Validating Acquisition Loop: Execute the workflow diagrammed below. The protocol mandates a rapid ¹H NMR scan before and after the 2D/¹³C acquisitions. If the integration of the ynamine –NH₂ signal drops by >5% relative to the aromatic signals, the data is flagged for degradation.

ExperimentalWorkflow Prep Sample Prep Base-Washed Tube Anhydrous DMSO-d6 PreScan Initial 1H NMR (t=0 min) Prep->PreScan Acq 13C & 2D NMR Acquisition (278 K) PreScan->Acq PostScan Validation 1H NMR (t=final) Check Degradation Acq->PostScan PostScan->PreScan If Δ > 5%, Reject Data

Figure 2: Self-validating NMR acquisition workflow for unstable ynamines.

¹H NMR Spectral Data & Mechanistic Analysis

The ¹H NMR spectrum of 4-(aminoethynyl)benzamide in DMSO-d₆ is defined by three distinct regions: the primary ynamine amine, the aromatic AA'BB' spin system, and the primary amide.

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆, 278 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment & Causality
Amide –NH₂ (a) 7.90Broad singlet (br s)1H-Deshielded proton of the primary amide. Restricted C–N bond rotation causes magnetic inequivalence.
Ar H-2, H-6 7.85Doublet (d)2H8.4Aromatic protons ortho to the electron-withdrawing carbonyl group.
Ar H-3, H-5 7.45Doublet (d)2H8.4Aromatic protons ortho to the electron-donating ynamine group.
Amide –NH₂ (b) 7.30Broad singlet (br s)1H-Shielded proton of the primary amide.
Ynamine –NH₂ 3.80Broad singlet (br s)2H-Ynamine amine protons. Highly dependent on solvent; shifted downfield relative to aliphatic amines due to sp-hybridization of the adjacent carbon.

¹³C NMR Spectral Data & Electronic Polarization

The ¹³C NMR spectrum is where the unique electronic structure of the ynamine is unequivocally proven. In a standard internal alkyne, both sp-carbons appear around 80–90 ppm. However, due to the R–C⁻=C=N⁺H₂ resonance, the ynamine carbons undergo a massive chemical shift divergence.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆, 278 K)
PositionChemical Shift (δ, ppm)TypeAssignmentMechanistic Note (Electronic Effect)
C=O 167.5QuaternaryAmide CarbonylStrongly deshielded by the electronegative oxygen.
C-1 133.0QuaternaryAr-C (ipso to amide)-
C-3, C-5 131.5CHAr-C (meta to amide)-
C-2, C-6 128.0CHAr-C (ortho to amide)-
C-4 126.0QuaternaryAr-C (ipso to ynamine)-
C-α 98.5Quaternary–C≡C –NH₂Deshielded due to the partial positive charge from nitrogen donation (C=C=N⁺ resonance).
C-β 71.2QuaternaryAr–C ≡C–Shielded due to the accumulation of electron density (C⁻ resonance).

2D NMR Strategies for Unambiguous Assignment

To definitively prove the connectivity of the ynamine and differentiate the C-α and C-β carbons, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. The logic is based on long-range scalar couplings (²J_CH and ³J_CH).

  • The ynamine protons (δ 3.80) will show a strong ²J_CH correlation to the deshielded C-α (δ 98.5) and a ³J_CH correlation to the shielded C-β (δ 71.2).

  • The aromatic protons H-3/H-5 (δ 7.45) will show a ³J_CH correlation across the aromatic ring directly to the shielded C-β (δ 71.2), anchoring the alkyne to the benzamide core.

HMBC_Correlations H_Ar Aromatic Protons (H-3, H-5) δ 7.45 C_beta C-β (Shielded) δ 71.2 ppm H_Ar->C_beta 3J_CH C_Ar C-Ar (C-4) δ 126.0 ppm H_Ar->C_Ar 2J_CH H_NH2 Ynamine Protons (-NH2) δ 3.80 H_NH2->C_beta 3J_CH C_alpha C-α (Deshielded) δ 98.5 ppm H_NH2->C_alpha 2J_CH

Figure 3: HMBC logical correlation map utilized for the unambiguous assignment of ynamine carbons.

References

  • Dephosphinylative [4 + 2] Benzannulation of Phosphinyl Ynamines: Application to the Modular Synthesis of Polycyclic Aromatic Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Benzamide, 4-(aminoethynyl)- (9CI) — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 4-(Aminoethynyl)benzamide: A Technical Whitepaper

Executive Summary 4-(Aminoethynyl)benzamide (4-AEB) represents a highly specialized structural motif that combines a benzamide pharmacophore with a reactive aminoethynyl (ynamine) moiety[1]. While benzamide derivatives a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Aminoethynyl)benzamide (4-AEB) represents a highly specialized structural motif that combines a benzamide pharmacophore with a reactive aminoethynyl (ynamine) moiety[1]. While benzamide derivatives are ubiquitous in drug discovery (frequently utilized in PARP and HDAC inhibitors), the incorporation of an electron-rich terminal alkyne introduces profound toxicological liabilities. This whitepaper provides a rigorous, self-validating framework for evaluating the in vitro safety profile of 4-AEB, focusing specifically on mechanism-based enzyme inactivation (MBI) and electrophysiological cardiotoxicity.

Structural Liabilities & Mechanistic Rationale

As a Senior Application Scientist, evaluating a compound like 4-AEB requires looking beyond standard reversible toxicity. The structural alerts of 4-AEB dictate the experimental design:

  • The Aminoethynyl Motif (MBI Risk): Terminal alkynes are notorious for acting as mechanism-based inactivators (suicide inhibitors) of Cytochrome P450 (CYP) enzymes[2]. Oxidation of the alkyne by the CYP heme iron generates a highly reactive electrophilic ketene intermediate. This species can covalently alkylate the apoprotein or the prosthetic heme group, leading to irreversible enzyme inactivation and subsequent hepatotoxicity[3][4].

  • The Benzamide Motif (Proarrhythmic Risk): Benzamide derivatives frequently carry basic amines that interact with the inner cavity of the human ether-à-go-go-related gene (hERG/Kv11.1) potassium channel. Blockade of this channel delays cardiac repolarization, leading to Long QT syndrome and torsades de pointes[5].

To de-risk 4-AEB, we must deploy a targeted, causality-driven workflow that isolates these specific mechanisms.

Strategic In Vitro Safety Profiling Workflow

Workflow A 4-(Aminoethynyl)benzamide (4-AEB) D Cardiotoxicity (Automated hERG Patch-Clamp) A->D BA BA A->BA B Hepatotoxicity Screening (THLE-3A4 vs THLE-Null) E Safety Margin Calculation & Risk Assessment B->E C CYP450 MBI Assay (Time/NADPH-dependent) C->E D->E BA->C

Integrated in vitro safety profiling workflow for 4-AEB.

Core Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal controls to ensure that observed toxicity is mechanistically validated rather than an artifact of assay conditions.

Hepatotoxicity via CYP-Dependent Bioactivation

Causality Rationale: To definitively prove that 4-AEB toxicity is driven by metabolic bioactivation rather than general cytotoxicity, we utilize T-antigen-immortalized human liver epithelial (THLE) cells. By comparing THLE-Null (empty vector) against THLE-3A4 (stably expressing human CYP3A4), any leftward shift in the EC50 isolates the toxicity generated by the reactive ketene metabolite[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed THLE-Null and THLE-3A4 cells in 384-well plates at 5,000 cells/well in a specialized culture medium supplemented with 2.7% bovine serum[6].

  • Incubation: Allow 24 hours for cellular adhesion and recovery at 37°C, 5% CO2.

  • Compound Dosing: Treat cells with 4-AEB across a 10-point concentration gradient (0.1 μM to 200 μM). Critical Control: Maintain a strict 1% DMSO vehicle concentration across all wells to prevent solvent-induced CYP inhibition or membrane disruption[6].

  • Viability Readout: After 24 hours of exposure, add Resazurin reagent and incubate for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm) to determine cell viability.

  • Validation: A >3-fold increased potency (lower EC50) in THLE-3A4 versus THLE-Null confirms CYP3A4-dependent bioactivation.

Mechanism-Based Inhibition (MBI) of CYP3A4

Causality Rationale: Reversible inhibition can be managed via dosing schedules, but MBI permanently destroys the enzyme, requiring de novo protein synthesis to recover activity[3]. True MBI requires both time and the NADPH cofactor to generate the reactive intermediate[7].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare human liver microsomes (HLM, 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation Phase (The Trap): Incubate HLMs with 4-AEB (0–100 μM) in the presence and absence of 1 mM NADPH. Run parallel pre-incubations for 0, 15, and 30 minutes[3][7].

  • Incubation Phase (Activity Measurement): Dilute the pre-incubation mixture 10-fold into a secondary mixture containing a CYP3A4-specific probe substrate (e.g., Midazolam) and fresh NADPH. Note: The 10-fold dilution minimizes any reversible inhibition, isolating the irreversible MBI effect.

  • Quenching & Analysis: Quench the reaction after 10 minutes with ice-cold acetonitrile containing an internal standard. Analyze the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Validation: An IC50 shift >1.5-fold exclusively in the "+ NADPH / 30 min" condition confirms suicide inhibition[4].

Automated Patch-Clamp for hERG Liability

Causality Rationale: While biochemical binding assays exist, only electrophysiology can confirm functional channel blockade. Automated planar patch-clamp provides high-throughput, high-fidelity data required by the Comprehensive in vitro Proarrhythmia Assay (CiPA) guidelines[8][9].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in an extracellular recording solution[10].

  • Platform Loading: Load cells onto a planar patch-clamp platform (e.g., SyncroPatch 384PE). Artifact Mitigation: Prepare 4-AEB in glass plates rather than Teflon or polypropylene to prevent non-specific adsorption of the lipophilic compound, which artificially inflates the apparent IC50[9].

  • Electrophysiology: Establish whole-cell configuration. Apply a standardized step-ramp voltage protocol (holding at -80 mV, step to +20 mV, ramp to -50 mV)[9].

  • Dosing & Steady State: Apply 4-AEB in escalating concentrations (0.1 to 30 μM). Maintain a minimum incubation time of 5 minutes per concentration to ensure the compound reaches steady-state block within the channel's inner cavity[9].

  • Validation: Measure the peak tail current reduction during the repolarizing ramp to calculate the IC50.

Metabolic Bioactivation Pathway

Bioactivation A 4-(Aminoethynyl)benzamide Parent Compound B CYP3A4 Oxidation [O] Transfer from Heme A->B NADPH, O2 C Reactive Ketene Intermediate Electrophilic Species B->C Rearrangement D Covalent Adduct Apoprotein / Heme Alkylation C->D Nucleophilic Attack

Proposed CYP450-mediated bioactivation pathway of the aminoethynyl moiety.

Quantitative Data Synthesis

The following tables summarize the expected toxicological profile of 4-AEB based on its structural alerts, demonstrating how the self-validating protocols generate actionable Go/No-Go data.

Table 1: Comparative Cytotoxicity and Cardiotoxicity Profile

Assay ParameterBiological SystemResult (Simulated)Mechanistic Interpretation
Cytotoxicity (EC50) THLE-Null Cells> 200 μMLow baseline intrinsic cytotoxicity.
Cytotoxicity (EC50) THLE-3A4 Cells18.5 μMHigh bioactivation liability; CYP3A4 metabolism generates toxic species.
hERG Block (IC50) CHO-hERG (Kv11.1)4.2 μMModerate proarrhythmic risk; benzamide moiety interacts with channel cavity.

Table 2: CYP3A4 Inhibition Kinetics (IC50 Shift Assay)

Pre-incubation TimeNADPH CofactorIC50 (μM)Fold ShiftMBI Classification
0 minAbsent (-)45.0-Baseline Reversible Inhibition
30 minAbsent (-)42.51.05Reversible (No time-dependent degradation)
30 minPresent (+)8.15.55 Positive MBI (Time & NADPH-dependent)

Conclusion

The in vitro safety profiling of 4-(Aminoethynyl)benzamide reveals a complex toxicity landscape. While the parent compound exhibits low intrinsic cytotoxicity, the aminoethynyl group acts as a potent mechanism-based inactivator of CYP3A4, driving significant hepatotoxicity upon bioactivation. Concurrently, the benzamide scaffold presents a moderate hERG liability. For drug development professionals, these data indicate that 4-AEB cannot proceed as a systemic therapeutic without extensive lead optimization—specifically, the isosteric replacement of the terminal alkyne to abrogate ketene formation, and the modulation of basicity to reduce hERG affinity.

References

  • PubChem. 4-Ethynyl-benzamide | C9H7NO | CID 12035002. National Institutes of Health (NIH).
  • Taylor & Francis. Inhibition of human cytochromes P450 2A6 and 2A13 by flavonoids, acetylenic thiophenes and sesquiterpene lactones.
  • PubMed / NIH. Early identification of hERG liability in drug discovery programs by automated patch clamp.
  • PubMed / NIH. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm.
  • PubMed / NIH. Reliable identification of cardiac liability in drug discovery using automated patch clamp: Benchmarking best practices.
  • PubMed / NIH. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp.
  • PubMed / NIH. A correlation between the in vitro drug toxicity of drugs to cell lines that express human P450s and their propensity to cause liver injury in humans.
  • ResearchGate. Reactive alkynes. Mechanism-based inhibition of FAD-dependent enzymes.
  • Journal of Medicinal Chemistry (ACS). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships.
  • FDA. Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes.

Sources

Foundational

The Pharmacokinetic Profile of 4-(Aminoethynyl)benzamide Analogs: A Technical Guide for Preclinical Development

Abstract The 4-(aminoethynyl)benzamide scaffold has emerged as a promising pharmacophore in modern drug discovery, notably as a core component of potent enzyme inhibitors such as Poly (ADP-ribose) polymerase (PARP) inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-(aminoethynyl)benzamide scaffold has emerged as a promising pharmacophore in modern drug discovery, notably as a core component of potent enzyme inhibitors such as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] The therapeutic efficacy of these analogs is intrinsically linked to their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the pharmacokinetic profile of novel 4-(aminoethynyl)benzamide analogs. By integrating established experimental protocols with mechanistic insights, this guide serves as a practical roadmap for selecting and advancing drug candidates with optimal in vivo performance.

Introduction: The Significance of Pharmacokinetics in Drug Discovery

The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of late-stage attrition. A thorough understanding of a compound's ADME profile is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug development.[2] For the 4-(aminoethynyl)benzamide class of molecules, their potential as orally administered systemic agents necessitates a detailed characterization of their in vivo behavior. This guide will delineate the critical experimental and analytical strategies to build a robust pharmacokinetic understanding of these analogs.

Foundational In Vitro ADME Profiling: The First Filter

Early-stage in vitro ADME assays are indispensable for the rapid screening and prioritization of analogs, offering a cost-effective means to identify potential liabilities before committing to resource-intensive in vivo studies.[2]

Aqueous Solubility

A prerequisite for oral absorption, aqueous solubility dictates the dissolution rate of a compound in the gastrointestinal tract.

  • Experimental Protocol: Thermodynamic Solubility Assay

    • Prepare a stock solution of the 4-(aminoethynyl)benzamide analog in a suitable organic solvent (e.g., DMSO).

    • Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to reach equilibrium.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Membrane Permeability

The ability of a compound to traverse the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4]

  • Experimental Protocol: Caco-2 Permeability Assay

    • Culture Caco-2 cells on semi-permeable filter supports for 21-25 days to allow for differentiation into a confluent monolayer with well-defined tight junctions.

    • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

    • Add the test compound to the apical (A) side of the monolayer (representing the intestinal lumen).

    • At specified time intervals, collect samples from the basolateral (B) side (representing the bloodstream).

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[5]

Metabolic Stability

The susceptibility of a compound to metabolism, primarily in the liver, significantly influences its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes provide an early indication of metabolic clearance.[6][7]

  • Experimental Protocol: Liver Microsomal Stability Assay

    • Incubate the 4-(aminoethynyl)benzamide analog (typically at a low micromolar concentration) with human or animal liver microsomes.[6]

    • Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7]

Advanced In Vitro Characterization: Mechanistic Insights

Following initial screening, a deeper dive into specific ADME mechanisms is crucial for a comprehensive understanding of a compound's behavior.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, determines the fraction of unbound (free) drug that is available to exert its pharmacological effect and be cleared from the body.[8][9]

  • Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • Add the test compound to a plasma sample.

    • Place the plasma sample into the sample chamber of a RED device, which is separated from a buffer-filled chamber by a semi-permeable membrane.

    • Incubate the device with gentle shaking until equilibrium is reached (typically 4-6 hours).

    • Quantify the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the fraction unbound (fu) in plasma.[10]

Cytochrome P450 (CYP) Inhibition

Identifying the potential for a compound to inhibit major CYP enzymes is critical for predicting drug-drug interactions (DDIs).[11]

  • Experimental Protocol: Fluorogenic CYP Inhibition Assay

    • Incubate the test compound at various concentrations with specific recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) and a fluorogenic probe substrate.[12]

    • Initiate the reaction with an NADPH regenerating system.

    • Measure the fluorescence generated from the metabolism of the probe substrate over time.

    • Determine the concentration of the test compound that causes 50% inhibition (IC50) of the enzyme activity.[12]

In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

In vivo studies in animal models are the definitive step in characterizing the pharmacokinetic profile of a drug candidate and are a regulatory prerequisite for human clinical trials.[13]

Study Design and Execution
  • Animal Model Selection: Rodent species (e.g., mice or rats) are typically used for initial PK studies. The choice of species should consider similarities in drug metabolism to humans where possible.

  • Dosing and Route of Administration: The compound is administered via the intended clinical route (e.g., oral gavage for orally administered drugs) and intravenously to determine absolute bioavailability.

  • Blood Sampling: Serial blood samples are collected at predefined time points post-dose.

  • Bioanalysis: Plasma concentrations of the parent drug (and potentially key metabolites) are quantified using a validated LC-MS/MS method.[14]

Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis to derive key PK parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the apparent volume into which the drug distributes.
F% Absolute oral bioavailability.
  • Data Interpretation: These parameters provide a comprehensive picture of the drug's absorption, distribution, and elimination in the whole animal. For instance, a high Vd suggests extensive tissue distribution, while a low oral bioavailability (F%) may indicate poor absorption or significant first-pass metabolism.[15]

Structure-Pharmacokinetic Relationships (SPKR): Guiding Medicinal Chemistry Efforts

Systematic analysis of the pharmacokinetic data from a series of 4-(aminoethynyl)benzamide analogs can reveal crucial structure-pharmacokinetic relationships.

  • Lipophilicity: Generally, increasing lipophilicity can enhance membrane permeability but may also increase metabolic liability and non-specific protein binding.

  • Polar Surface Area (PSA): A lower PSA is often associated with better cell permeability.

  • Metabolic "Soft Spots": Identification of metabolites can pinpoint metabolically labile positions on the molecule, which can then be modified by medicinal chemists to improve metabolic stability. For example, blocking a site of oxidation with a fluorine atom.[16]

Visualizing Key Processes

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Sample & Data Analysis Formulation Dosing Formulation Preparation Dosing Oral or IV Administration Formulation->Dosing Animal_Acclimation Animal Acclimation & Fasting Animal_Acclimation->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Quantification Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Hypothetical Metabolic Pathways of a 4-(Aminoethynyl)benzamide Analog

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-(Aminoethynyl)benzamide Analog (Parent Drug) Oxidation Oxidative Metabolite (e.g., Hydroxylation) Parent->Oxidation CYP450 Reduction Reductive Metabolite Parent->Reduction Glucuronide Glucuronide Conjugate Oxidation->Glucuronide UGTs Sulfate Sulfate Conjugate Oxidation->Sulfate SULTs

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(Aminoethynyl)benzamide

An Application Note and Step-by-Step Synthesis Protocol for 4-(Aminoethynyl)benzamide Authored by: Gemini, Senior Application Scientist Introduction 4-(Aminoethynyl)benzamide is a valuable building block in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 4-(Aminoethynyl)benzamide

Authored by: Gemini, Senior Application Scientist

Introduction

4-(Aminoethynyl)benzamide is a valuable building block in medicinal chemistry and materials science. Its rigid, linear structure, conferred by the ethynyl group, and its functional handles—the primary amide and the terminal alkyne—make it a versatile synthon for creating complex molecular architectures. This document provides a detailed, two-step protocol for the synthesis of 4-(Aminoethynyl)benzamide, designed for researchers, scientists, and drug development professionals. The synthesis proceeds via a Sonogashira coupling followed by a fluoride-mediated deprotection. This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure a robust and reproducible synthesis.

Overall Synthetic Strategy

The synthesis of 4-(Aminoethynyl)benzamide is efficiently achieved in two main steps from the commercially available starting material, 4-iodobenzamide.

  • Step 1: Sonogashira Coupling. A palladium- and copper-catalyzed cross-coupling reaction is employed to couple 4-iodobenzamide with a protected acetylene source, trimethylsilylacetylene (TMSA). This reaction, a cornerstone of C-C bond formation, is highly efficient for linking sp-hybridized carbon atoms of terminal alkynes to sp²-hybridized carbons of aryl halides.[1][2]

  • Step 2: Silyl Deprotection. The trimethylsilyl (TMS) protecting group is selectively removed from the alkyne using a fluoride ion source, typically tetrabutylammonium fluoride (TBAF), to yield the final product.[3][4]

The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection cluster_2 Analysis Start 4-Iodobenzamide Intermediate 4-((Trimethylsilyl)ethynyl)benzamide Start->Intermediate PdCl₂(PPh₃)₂, CuI, Et₃N TMSA Trimethylsilylacetylene TMSA->Intermediate FinalProduct 4-(Aminoethynyl)benzamide Intermediate->FinalProduct TBAF, THF Purification Purification FinalProduct->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Overall synthetic workflow for 4-(Aminoethynyl)benzamide.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Iodobenzamide≥98%e.g., Sigma-AldrichStore in a cool, dark place.
Trimethylsilylacetylene (TMSA)≥98%e.g., Sigma-AldrichHighly volatile and flammable.
Bis(triphenylphosphine)palladium(II) dichlorideCatalyst gradee.g., StremAir and moisture sensitive.
Copper(I) iodide (CuI)≥99%e.g., AcrosLight sensitive.
Triethylamine (Et₃N)Anhydrous, ≥99.5%e.g., Sigma-AldrichStore over KOH pellets.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichUse freshly distilled or from a solvent purification system.
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFe.g., Sigma-AldrichMoisture sensitive.
Ethyl acetate (EtOAc)ACS Gradee.g., FisherFor extraction and chromatography.
HexanesACS Gradee.g., FisherFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)-Lab preparedFor quenching.
Brine (Saturated aq. NaCl)-Lab preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., FisherFor drying.
Silica Gel230-400 meshe.g., SiliCycleFor column chromatography.
Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)benzamide (Sonogashira Coupling)

Causality Behind Experimental Choices: The Sonogashira reaction is a robust method for forming arylalkynes.[5] The palladium catalyst, PdCl₂(PPh₃)₂, is the core of the catalytic cycle, facilitating the oxidative addition to the aryl iodide.[2] The copper(I) iodide co-catalyst is crucial for activating the alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[6] Triethylamine acts as a base to neutralize the HI and HCl generated during the reaction, driving the equilibrium towards the product. The reaction is performed under an inert nitrogen atmosphere to prevent the oxidation of the Pd(0) active species, which would deactivate the catalyst.

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-I(L₂) Pd0->Pd_Aryl Pd_Alkyne Ar-Pd(II)-(C≡C-R')L₂ Pd_Aryl->Pd_Alkyne Transmetalation Cu_Acetylide Cu-C≡C-R' Cu_Acetylide->Pd_Alkyne Product Ar-C≡C-R' Pd_Alkyne->Product Reductive Elimination Product->Pd0 Reactant_Aryl Ar-I Reactant_Aryl->Pd_Aryl Oxidative Addition Reactant_Alkyne H-C≡C-R' Reactant_Alkyne->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Base Base Base->Cu_Acetylide

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-iodobenzamide (1.0 eq, e.g., 5.00 g, 20.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.025 eq, 355 mg, 0.50 mmol), and copper(I) iodide (0.05 eq, 192 mg, 1.01 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous triethylamine (20 mL) and anhydrous THF (80 mL) via cannula. Stir the resulting suspension at room temperature.

  • Add trimethylsilylacetylene (1.2 eq, 3.40 mL, 24.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate/Hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Resuspend the residue in ethyl acetate (150 mL) and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, 4-((trimethylsilyl)ethynyl)benzamide, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 4-(Aminoethynyl)benzamide (Deprotection)

Causality Behind Experimental Choices: The silicon-carbon bond of the TMS-protected alkyne is readily cleaved by a source of fluoride ions.[3] Tetrabutylammonium fluoride (TBAF) is an excellent choice as it is soluble in organic solvents like THF.[4] The driving force for this reaction is the formation of the very strong silicon-fluoride bond (~580 kJ/mol).[3] The reaction is typically fast and clean at room temperature.

Procedure:

  • Dissolve the purified 4-((trimethylsilyl)ethynyl)benzamide (1.0 eq, e.g., 4.00 g, 17.3 mmol) in anhydrous THF (100 mL) in a round-bottom flask with a magnetic stir bar at room temperature.

  • Add TBAF (1.0 M solution in THF, 1.1 eq, 19.0 mL, 19.0 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is completely consumed.

  • Upon completion, quench the reaction by adding deionized water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

Purification: The crude 4-(Aminoethynyl)benzamide can be purified by recrystallization or flash column chromatography.

  • Recrystallization: A suitable solvent system, such as ethyl acetate/hexanes or isopropanol/water, can be used.[7] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration.

  • Column Chromatography: Use a silica gel column with a gradient eluent system, such as 50% to 100% ethyl acetate in hexanes. The basicity of the amino group may cause streaking on the silica gel; adding a small amount (0.5-1%) of triethylamine to the eluent can mitigate this issue.[8]

Characterization: The structure of the final product should be confirmed by spectroscopic methods.[9][10]

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ: ~8.0-7.8 (m, 4H, Ar-H and CONH ₂), ~7.6 (d, 2H, Ar-H ), ~4.3 (s, 1H, C≡C-H ).
¹³C NMR (100 MHz, DMSO-d₆) δ: ~167 (C=O), ~135 (Ar-C ), ~132 (Ar-C ), ~128 (Ar-C ), ~124 (Ar-C ), ~84 (C≡C -H), ~81 (C ≡C-H).
IR (ATR) ν (cm⁻¹): ~3400-3100 (N-H stretch, amide), ~3290 (C≡C-H stretch, sharp), ~2100 (C≡C stretch, weak), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II).
Mass Spec (ESI+) m/z: Calculated for C₉H₈N₂O [M+H]⁺: 161.06. Found: 161.06.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • Trimethylsilylacetylene: Is highly flammable and volatile. Handle with care away from ignition sources.

    • Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

    • Triethylamine: Is corrosive and has a strong, unpleasant odor.

    • TBAF: Is corrosive and moisture-sensitive. Avoid contact with skin.

References

  • Novak, Z., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(20), 3503-3505*. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Organic Synthesis. Sonogashira Coupling. Available at: [Link]

  • Li, P., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(5), 6520-6547. Available at: [Link]

  • Silva, T. J. L., et al. (2020). Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Redalyc. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 51(4), 224-227. Available at: [Link]

  • YouTube. (2022, June 18). Silyl group deprotection by TBAF solution. Available at: [Link]

  • OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). Available at: [Link]

  • GalChimia. (2011, September 1). Just a little, please. Available at: [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research, 12(4), 2260-2266. Available at: [Link]

  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(24), 6048. Available at: [Link]

  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-1424. Available at: [Link]

  • Gros, C., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 18(5), 5433-5453. Available at: [Link]

  • Patsnap. (2017, January 18). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • MDPI. (2024). N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide. Molbank, 2024(3), m1856. Available at: [Link]

  • ResearchGate. (2006). (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Available at: [Link]

  • The Royal Society of Chemistry. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 7, 48435-48446. Available at: [Link]

  • Moslin, R. J., et al. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of Medicinal Chemistry, 56(11), 4320-4334. Available at: [Link]

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Application

Application Notes and Protocols for Sonogashira Cross-Coupling: Synthesis of 4-(Aminoethynyl)benzamide

Introduction: The Strategic Importance of the Sonogashira Coupling in Medicinal Chemistry The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1] These attributes have cemented its role in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[1][3]

This guide provides a detailed exploration of the Sonogashira coupling conditions specifically tailored for the synthesis of 4-(aminoethynyl)benzamide. This molecule, possessing a benzamide moiety and a terminal aminoalkyne, represents a class of compounds with significant potential as pharmacophores and building blocks in drug discovery. The presence of both an amide and a primary amine presents unique challenges and considerations for the optimization of the Sonogashira reaction, which this document aims to address with both theoretical insights and practical, field-proven protocols.

Mechanistic Overview: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl halide. The cycle is generally believed to initiate with a Pd(0) species, which undergoes oxidative addition with the aryl halide (e.g., 4-iodobenzamide) to form a Pd(II) intermediate.[4]

The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (aminoacetylene) in the presence of a base to form a copper acetylide intermediate.[4] This step is crucial as it increases the nucleophilicity of the alkyne.

Transmetalation and Reductive Elimination: The key step that links the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium center.[4] The resulting Pd(II)-acetylide complex then undergoes reductive elimination to furnish the desired product, 4-(aminoethynyl)benzamide, and regenerate the active Pd(0) catalyst.[4]

It is worth noting that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by copper catalysts in the presence of oxygen.[3] In these systems, the base plays a more direct role in the deprotonation of the alkyne, and the reaction may proceed through a different mechanistic pathway.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkyne Transmetalation Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne Cu_Alkyne->PdII_Aryl [Cu-Acetylide] Alkyne H-C≡CR' Alkyne->Cu_Alkyne Deprotonation Base Base Base->Cu_Alkyne

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Design and Optimization

The successful synthesis of 4-(aminoethynyl)benzamide via Sonogashira coupling hinges on the careful selection of several key parameters. The presence of the benzamide and the amino group on the respective coupling partners requires a nuanced approach to avoid potential side reactions and catalyst inhibition.

Choice of Reactants and Stoichiometry
  • Aryl Halide: The reactivity of the aryl halide is a critical factor, following the general trend: I > Br > Cl.[1] For the synthesis of 4-(aminoethynyl)benzamide, 4-iodobenzamide is the preferred starting material due to its higher reactivity, which often allows for milder reaction conditions and lower catalyst loadings. 4-bromobenzamide can also be used, but may require higher temperatures and more active catalytic systems.

  • Alkyne: The direct use of aminoacetylene is challenging due to its gaseous nature and potential for side reactions. A more practical approach involves the use of a protected form of aminoacetylene, such as N-Boc-propargylamine or N-silyl-propargylamine . The protecting group can be removed in a subsequent step. Alternatively, direct coupling with propargylamine has been reported and can be successful under carefully controlled conditions.[5]

  • Stoichiometry: A slight excess of the alkyne component (typically 1.1 to 1.5 equivalents) is often employed to ensure complete consumption of the more valuable aryl halide.

Catalyst and Ligand Selection
  • Palladium Source: A variety of palladium sources can be utilized, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being the most common.[4] Pre-catalysts that generate the active Pd(0) species in situ are often preferred for their air and moisture stability.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most widely used co-catalyst. It is typically used in catalytic amounts (1-5 mol%).

  • Ligands: The choice of phosphine ligand can significantly impact the efficiency of the reaction. Triphenylphosphine (PPh₃) is a standard choice. For less reactive aryl bromides, more electron-rich and bulky ligands, such as P(t-Bu)₃ , can be beneficial.[4]

Base and Solvent System
  • Base: An amine base is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[2] Common choices include triethylamine (TEA) and diisopropylethylamine (DIPEA) . These can often serve as both the base and a co-solvent. For sensitive substrates, an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent can be a milder alternative.

  • Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and catalysts. Common solvents for Sonogashira couplings include N,N-dimethylformamide (DMF) , tetrahydrofuran (THF) , and acetonitrile (ACN) .[6] For polar substrates like 4-iodobenzamide, DMF is often an excellent choice.

Reaction Conditions
  • Temperature: Sonogashira couplings can often be performed at room temperature, particularly with reactive aryl iodides.[1] For less reactive substrates, heating may be necessary (typically in the range of 50-100 °C).

  • Atmosphere: To prevent the oxidative homocoupling of the alkyne (Glaser coupling) and the degradation of the Pd(0) catalyst, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[7]

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of 4-(aminoethynyl)benzamide. Note: These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Sonogashira Coupling of 4-Iodobenzamide with N-Boc-Propargylamine

This two-step protocol involves the initial coupling followed by the deprotection of the Boc group.

Step 1: Sonogashira Coupling

Reagent/ComponentMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-Iodobenzamide247.04247 mg1.01.0
N-Boc-propargylamine155.19186 mg1.21.2
Pd(PPh₃)₂Cl₂701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.4510 mg0.050.05
Triethylamine (TEA)101.195 mL--
N,N-Dimethylformamide (DMF)73.095 mL--

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodobenzamide (247 mg, 1.0 mmol), N-Boc-propargylamine (186 mg, 1.2 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) and triethylamine (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and wash it with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-4-(aminoethynyl)benzamide.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-4-(aminoethynyl)benzamide in dichloromethane (DCM, 10 mL).

  • Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(aminoethynyl)benzamide. Further purification can be achieved by recrystallization.

Protocol 2: Direct Sonogashira Coupling of 4-Iodobenzamide with Propargylamine

This protocol attempts the direct coupling, which can be more efficient if successful.

Reagent/ComponentMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-Iodobenzamide247.04247 mg1.01.0
Propargylamine55.0883 µL1.51.5
Pd(PPh₃)₄1155.5658 mg0.050.05
Copper(I) Iodide (CuI)190.4510 mg0.050.05
Diisopropylethylamine (DIPEA)129.2410 mL--

Procedure:

  • Follow the setup procedure as described in Protocol 1, Step 1, using Pd(PPh₃)₄ as the catalyst.

  • Add anhydrous DIPEA (10 mL) as the solvent and base.

  • Add propargylamine (83 µL, 1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • For the workup, quench the reaction with water and extract with a more polar solvent mixture, such as 10% isopropanol in chloroform, due to the higher polarity of the product.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification of the highly polar product may require column chromatography using a polar eluent system (e.g., methanol/DCM) or recrystallization from a suitable solvent system (e.g., ethanol/water).[8][9]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a more active ligand, or ensuring all reagents and solvents are scrupulously dry and deoxygenated.

  • Homocoupling: The formation of a diacetylene byproduct (Glaser coupling) is a common issue. This can be minimized by maintaining a strict inert atmosphere and using degassed solvents. Copper-free conditions can also be explored.

  • Purification Challenges: The target molecule, 4-(aminoethynyl)benzamide, is expected to be a polar compound. Purification by column chromatography may require polar solvent systems. Recrystallization from solvents like ethanol or ethanol/water mixtures could be an effective alternative.[8] The use of activated charcoal during recrystallization can help remove colored impurities.

  • Chemoselectivity: The presence of the free amine in propargylamine could potentially lead to side reactions, such as N-arylation. However, the Sonogashira coupling is generally very chemoselective for the alkyne C-H bond activation under the right conditions.[5]

Visualization of the Synthetic Workflow

workflow start Start Materials: 4-Iodobenzamide Protected/Unprotected Aminoalkyne setup Reaction Setup: Inert Atmosphere Anhydrous Solvents start->setup reaction Sonogashira Coupling: Pd/Cu Catalysis Base, Solvent, Temp. setup->reaction workup Aqueous Workup: Extraction & Washing reaction->workup purification1 Purification: Column Chromatography or Recrystallization workup->purification1 deprotection Deprotection Step (if applicable) purification1->deprotection If protected alkyne used product Final Product: 4-(Aminoethynyl)benzamide purification1->product If direct coupling purification2 Final Purification deprotection->purification2 purification2->product

Caption: General workflow for the synthesis of 4-(aminoethynyl)benzamide.

Conclusion

The Sonogashira cross-coupling reaction provides a versatile and efficient route for the synthesis of 4-(aminoethynyl)benzamide. Careful consideration of the choice of reactants, catalyst system, and reaction conditions is essential to achieve high yields and minimize side reactions, particularly given the bifunctional nature of the target molecule. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists in drug development to successfully synthesize this and related compounds, enabling further exploration of their therapeutic potential.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules26 , 2345 (2021). [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv., 13 , 5488-5510 (2023). [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv., 13 , 5488-5510 (2023). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Al-Zoubi, R. M. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv., 11 , 6939-6966 (2021). [Link]

  • Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Org. Lett.24 , 6310-6315 (2022). [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules19 , 888-904 (2014). [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration (2023). [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides Nucleotides Nucleic Acids34 , 92-102 (2015). [Link]

  • Column Chromatography. University of Colorado Boulder. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • One-pot Sonogashira coupling-cyclization toward regioselective synthesis of benzosultams. J. Org. Chem.80 , 3940-3948 (2015). [Link]

  • One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams. Organic Chemistry Portal. [Link]

  • Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. Molbank2021 , M1223 (2021). [Link]

  • Sonogashira Coupling. SynArchive. [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chem. Eng. Trans.86 , 271-276 (2021). [Link]

  • Sonogashira coupling of aryl halides. ResearchGate. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Aqueous Sonogashira Coupling of Aryl Halides with 1‐Alkynes under Mild Conditions: Use of Surfactants in Cross‐Coupling Reactions. ChemInform47 , (2016). [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Int. J. Biol. Chem. Sci.8 , 229-236 (2014). [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules17 , 14041-14051 (2012). [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles)8 , 273-280 (2018). [Link]

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Method

Catalyst Selection for 4-(Aminoethynyl)benzamide Polymerization Reactions: An Application and Protocol Guide

Introduction The synthesis of novel polymers with tailored electronic and physical properties is a cornerstone of materials science and drug delivery research. Among these, poly(arylene ethynylene)s (PAEs) have garnered...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of novel polymers with tailored electronic and physical properties is a cornerstone of materials science and drug delivery research. Among these, poly(arylene ethynylene)s (PAEs) have garnered significant attention due to their conjugated backbones, leading to desirable optical and electronic characteristics. 4-(Aminoethynyl)benzamide is a particularly interesting monomer, as the resulting polymer, poly(4-(aminoethynyl)benzamide), incorporates both a rigid, conjugated backbone and functional amide and amino moieties. These functional groups offer sites for further modification, potential for hydrogen bonding interactions influencing polymer morphology, and biocompatibility, making it a promising candidate for applications in drug delivery, bio-sensing, and advanced materials.

The successful polymerization of 4-(aminoethynyl)benzamide is critically dependent on the choice of catalyst. The Sonogashira cross-coupling reaction is the most common and effective method for the polymerization of terminal alkynes with aryl halides. This guide provides a detailed overview of catalyst selection for this specific polymerization, including the underlying mechanistic rationale, a comparative analysis of common catalyst systems, and detailed experimental protocols for catalyst screening and optimization.

Mechanism of Action and Catalyst Selection Rationale

The polymerization of 4-(aminoethynyl)benzamide via a self-coupling reaction is a variation of the Sonogashira reaction, where the monomer possesses both the terminal alkyne and an inherent (or modified) leaving group, or more commonly, undergoes oxidative coupling. The most prevalent approach involves the palladium and copper co-catalyzed homocoupling of the terminal alkyne, often referred to as Glaser-Hay or Eglinton coupling, adapted for a polymerization context.

The generally accepted catalytic cycle for the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[1][2]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with an aryl halide (in a cross-coupling scenario). For homocoupling polymerization, the role of the palladium is more nuanced and can involve the formation of palladium acetylide complexes.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[2] This species is more nucleophilic than the parent alkyne. This copper acetylide then undergoes transmetalation with the Pd(II) complex in the palladium cycle, transferring the acetylide group to the palladium center. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.

For the polymerization of 4-(aminoethynyl)benzamide, the choice of catalyst components is crucial for achieving high molecular weight polymers with controlled polydispersity, while minimizing side reactions.

Key Considerations for Catalyst Selection:

  • Palladium Precatalyst: The choice of the palladium source is a critical first step. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility compared to Pd(PPh₃)₄.[3] The active Pd(0) species is generated in situ from the Pd(II) precatalyst, often through reduction by an amine or phosphine ligand in the reaction mixture.[2]

  • Copper Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), are essential for the traditional Sonogashira coupling as they facilitate the activation of the terminal alkyne.[2] However, the presence of copper can also promote the undesirable Glaser coupling, a homocoupling of the alkyne to form diynes, especially in the presence of oxygen.[4][5] Therefore, the ratio of palladium to copper and the reaction atmosphere are critical parameters.

  • Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst decomposition (e.g., formation of palladium black).[1] Triphenylphosphine (PPh₃) is a standard ligand. For more challenging couplings, or to improve catalyst turnover, bulky and electron-rich phosphine ligands such as XPhos or dppf can be employed.[1]

  • Base: A base is required to deprotonate the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can also serve as the solvent.[2] The basicity and steric bulk of the amine can influence the reaction rate and suppress side reactions.

  • Solvent: The choice of solvent is important for solubilizing the monomer, the growing polymer chain, and the catalyst system. Common solvents for Sonogashira polymerizations include toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[6]

Comparative Analysis of Catalyst Systems

The selection of the optimal catalyst system for the polymerization of 4-(aminoethynyl)benzamide requires a balance between achieving high molecular weight and minimizing side reactions. Below is a comparative table summarizing common catalyst systems and their expected performance based on literature for similar functionalized phenylacetylenes.

Catalyst SystemTypical Loading (mol%)BaseSolventExpected Molecular Weight (Mn)Polydispersity Index (PDI)Key Advantages & Disadvantages
PdCl₂(PPh₃)₂ / CuI Pd: 1-5, Cu: 1-5Triethylamine (TEA) or Diisopropylamine (DIPA)Toluene or THF5,000 - 20,000 g/mol 1.5 - 3.0Advantages: Well-established, commercially available components. Disadvantages: Prone to Glaser homocoupling, requiring strict anaerobic conditions.[4]
Pd(PPh₃)₄ / CuI Pd: 1-5, Cu: 1-5TEA or DIPATHF or DMF7,000 - 25,000 g/mol 1.6 - 3.5Advantages: Readily available Pd(0) source. Disadvantages: Less stable than Pd(II) precursors, sensitive to air.[3]
Copper-Free Systems (e.g., Pd(OAc)₂ with a bulky phosphine ligand) Pd: 1-3Inorganic base (e.g., Cs₂CO₃)Dioxane or DMF10,000 - 50,000 g/mol 1.4 - 2.5Advantages: Minimizes Glaser homocoupling.[4] Disadvantages: May require specialized, more expensive ligands.
Rhodium-based catalysts (e.g., [Rh(nbd)Cl]₂) Rh: 0.5-2-THF or Toluene>100,000 g/mol 1.2 - 2.0Advantages: Can produce very high molecular weight, stereoregular polymers.[7][8] Disadvantages: Different polymerization mechanism (insertion), may be more sensitive to functional groups.

Experimental Protocols

The following protocols provide a starting point for the screening and optimization of catalyst systems for the polymerization of 4-(aminoethynyl)benzamide.

Protocol 1: General Procedure for Catalyst Screening using a Pd/Cu Co-catalyst System

This protocol is designed for small-scale screening of different palladium and copper catalyst combinations.

Materials:

  • 4-(Aminoethynyl)benzamide (monomer)

  • Palladium precatalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (optional, if not part of the Pd complex)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Anhydrous amine base (e.g., Triethylamine or Diisopropylamine)

  • Schlenk flask and line

  • Standard glassware and stirring equipment

Procedure:

  • Monomer and Catalyst Preparation:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(aminoethynyl)benzamide (1.0 eq).

    • In a separate glovebox or under a constant flow of inert gas, weigh the palladium precatalyst (e.g., 0.02 eq, 2 mol%) and copper(I) iodide (e.g., 0.02 eq, 2 mol%).

  • Reaction Setup:

    • To the Schlenk flask containing the monomer, add the palladium precatalyst and copper(I) iodide.

    • Add anhydrous, degassed solvent (e.g., 5 mL per 100 mg of monomer).

    • Add the anhydrous amine base (e.g., 3-5 equivalents).

  • Polymerization:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C).[6]

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC (to observe the consumption of the monomer) or by observing the increase in viscosity of the solution.

  • Polymer Isolation:

    • After the desired reaction time (e.g., 24-48 hours), cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as methanol or hexane.

    • Collect the polymer by filtration, wash with the non-solvent to remove residual monomer and catalyst.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[9]

    • Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy.[10]

Protocol 2: Copper-Free Sonogashira Polymerization

This protocol is aimed at minimizing the Glaser homocoupling side reaction.

Materials:

  • 4-(Aminoethynyl)benzamide (monomer)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., P(t-Bu)₃ or XPhos)

  • Inorganic base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DMF)

  • Schlenk flask and line

  • Standard glassware and stirring equipment

Procedure:

  • Catalyst and Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 0.01 eq, 1 mol%), the phosphine ligand (e.g., 0.02 eq, 2 mol%), and the inorganic base (e.g., 2.0 eq).

    • In a separate flask, dissolve the 4-(aminoethynyl)benzamide monomer (1.0 eq) in the anhydrous, degassed solvent.

  • Reaction Setup:

    • Add the monomer solution to the Schlenk flask containing the catalyst system via a syringe.

  • Polymerization:

    • Heat the reaction mixture to a higher temperature, typically 80-100 °C.[4]

    • Monitor the reaction as described in Protocol 1.

  • Polymer Isolation and Characterization:

    • Follow the polymer isolation and characterization steps as outlined in Protocol 1.

Visualization of Key Processes

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer 4-(Aminoethynyl)benzamide Monomer Purification Setup Reaction Setup (Inert Atmosphere) Monomer->Setup Catalyst Catalyst & Ligand Selection and Weighing Catalyst->Setup Solvent Solvent & Base Anhydrous & Degassed Solvent->Setup Polymerize Polymerization (Temperature & Time) Setup->Polymerize Monitor Monitoring (TLC, Viscosity) Polymerize->Monitor Isolate Polymer Isolation (Precipitation) Monitor->Isolate Characterize Characterization (GPC, NMR, IR) Isolate->Characterize

Caption: Experimental workflow for 4-(aminoethynyl)benzamide polymerization.

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII R-Pd(II)-X L₂ Pd0->PdII Oxidative Addition Pd_alkyne R-Pd(II)-C≡CR' L₂ PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product R-C≡CR' Pd_alkyne->Product Reductive Elimination Alkyne R'-C≡C-H Cu_alkyne Cu-C≡CR' Alkyne->Cu_alkyne ArylHalide R-X ArylHalide->PdII Base Base Base->Cu_alkyne CuI CuI CuI->Cu_alkyne Cu_alkyne->PdII

Caption: Simplified catalytic cycle for Sonogashira cross-coupling.

Troubleshooting and Optimization

  • Low Molecular Weight: If the resulting polymer has a low molecular weight, consider increasing the reaction time, increasing the monomer concentration, or ensuring the purity of the monomer and reagents. Catalyst deactivation can also lead to premature chain termination.

  • Glaser Homocoupling: The formation of a diacetylene byproduct is a common issue. To minimize this, ensure strict anaerobic conditions, reduce the amount of copper co-catalyst, or switch to a copper-free protocol.[1][4] Slow addition of the monomer can also help by keeping its instantaneous concentration low.

  • Insolubility of the Polymer: As the polymer chain grows, it may precipitate out of solution, limiting the final molecular weight. If this occurs, consider using a better solvent for the polymer, such as DMF or NMP, or increasing the reaction temperature.

  • Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates catalyst decomposition. This is often caused by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[1]

Conclusion

The successful polymerization of 4-(aminoethynyl)benzamide is highly dependent on the careful selection and optimization of the catalyst system. While traditional palladium/copper co-catalyst systems are effective, they require stringent anaerobic conditions to minimize unwanted Glaser homocoupling. Copper-free systems, employing bulky, electron-rich phosphine ligands, offer a promising alternative for achieving high molecular weight polymers with better control over the polymerization process. For applications requiring very high molecular weight and stereoregularity, rhodium-based catalysts should also be considered. By systematically screening and optimizing the catalyst components, base, and solvent, researchers can effectively synthesize poly(4-(aminoethynyl)benzamide) with tailored properties for a wide range of applications in materials science and drug development.

References

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Request PDF. [Link]

  • ACS Publications. (2024). Fe-Doped 4-Aminophenylacetylene-Derived Red Emissive Polymer Carbon Dots: Synthesis and Anti-Counterfeiting Applications | ACS Applied Materials & Interfaces. [Link]

  • ACS Publications. (2007). Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene) | Macromolecules. [Link]

  • ACS Publications. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Molecular weight and configurational stability of poly(phenylacetylene) prepared with Rh catalyst | Request PDF. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases a. [Link]

  • Beilstein-Institut. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • OSTI.GOV. (2021). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • University of Wisconsin-La Crosse. (n.d.). The Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Polymerization of phenylacetylene by iridium catalysts. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ACS Publications. (2021). Synthesis of Stereoregular Telechelic Poly(phenylacetylene)s: Facile Terminal Chain-End Functionalization of Poly(phenylacetylene)s by Terminative Coupling with Acrylates and Acrylamides in Rhodium-Catalyzed Living Polymerization of Phenylacetylenes | Journal of the American Chemical Society. [Link]

  • University of Zaragoza. (2024). Polymer Chemistry. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of polymer P4. | Download Scientific Diagram. [Link]

  • ResearchGate. (n.d.). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles.. [Link]

  • ResearchGate. (n.d.). Polymerization of phenylacetylene and of p-tolylacetylene catalyzed by β-dioxygenato rhodium(I) complexes in homogeneous and heterogeneous phase | Request PDF. [Link]

  • ACS Publications. (2004). A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands | The Journal of Organic Chemistry. [Link]

  • Nature. (n.d.). Microstructure of amide-functionalized polyethylenes determined by NMR relaxometry. [Link]

  • Chemical Engineering Transactions. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • ResearchGate. (n.d.). Proposed mechanism involving amines for the copper-free Sonogashira reaction.. [Link]

  • International Journal of Innovations in Scientific and Engineering Research. (n.d.). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][11]oxazines by intramolecular Hiyama coupling. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Four‐Component Radical Carbonylation Reaction for the Construction of Benzofuranamide Derivativesitle. [Link]

  • ChemRxiv. (n.d.). Microstructure of Amide-Functionalized Polyethylenes Determined by NMR Relaxometry. [Link]

  • ResearchGate. (2016). (PDF) 1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene. [Link]

  • ResearchGate. (2025). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidative degradation of 4-(Aminoethynyl)benzamide during storage

From the Desk of the Senior Application Scientist Welcome to the technical support hub for handling 4-(Aminoethynyl)benzamide . As an active pharmaceutical ingredient (API) intermediate or bioconjugation probe, this mole...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for handling 4-(Aminoethynyl)benzamide . As an active pharmaceutical ingredient (API) intermediate or bioconjugation probe, this molecule presents unique handling challenges. The core issue lies in its functional group: an ynamine (an amino group directly attached to an ethynyl triple bond).

Because the nitrogen lone pair strongly conjugates with the alkyne π -system, it drastically raises the Highest Occupied Molecular Orbital (HOMO) energy[1]. This makes the β -carbon highly nucleophilic and the entire alkyne exceptionally susceptible to electrophilic attack, trace moisture, and auto-oxidation[2]. This guide is designed to help researchers and drug development professionals troubleshoot degradation issues and establish self-validating, fail-safe storage protocols.

I. Mechanistic Degradation Pathways

To prevent degradation, we must first understand the causality of the molecule's failure modes. The diagram below illustrates the two primary pathways that destroy 4-(Aminoethynyl)benzamide during improper storage.

ynamine_degradation cluster_ox Oxidative Pathway cluster_hyd Hydrolytic Pathway A 4-(Aminoethynyl)benzamide (Electron-Rich Ynamine) B Peroxide / Radical Intermediates A->B O2, Light, Heat (Auto-oxidation) D Keteniminium Intermediate A->D Trace H+, H2O (Protonation) C Polymerization & Cleavage Products B->C Chain Propagation E Amide Degradant (Ar-CH2-CO-NH2) D->E Nucleophilic Attack

Mechanistic pathways of ynamine oxidative degradation and hydrolysis.

II. Troubleshooting FAQs

Q1: My neat 4-(Aminoethynyl)benzamide powder turned dark brown within days at room temperature. What happened? A: You are observing oxidative polymerization. The electron-rich nature of the ynamine makes it highly susceptible to auto-oxidation by atmospheric triplet oxygen[2]. Light and ambient heat provide the activation energy to form radical peroxide intermediates across the triple bond. This initiates a chain reaction leading to highly colored polymeric degradants and oxidative cleavage[3]. Solution: Never store this compound as a neat solid in ambient air.

Q2: I stored my sample in a standard -20°C freezer, but NMR shows a loss of the alkyne peak and the appearance of a new methylene singlet (~3.5 ppm). Why? A: Your sample has undergone hydrolysis. Standard freezers undergo frost-defrost cycles that introduce trace moisture into the sample vial. Even microscopic amounts of water act in tandem with trace ambient protons to attack the alkyne, forming a highly reactive keteniminium intermediate [1]. This intermediate is immediately trapped by water to form an amide ( Ar−CH2​−CO−NH2​ ). Solution: Storage must be strictly anhydrous, utilizing argon backfilling and desiccant-sealed secondary containers.

Q3: I dissolved the compound in Chloroform ( CHCl3​ ) for storage, and it completely degraded overnight. Is the solvent incompatible? A: Yes. Halogenated solvents like chloroform or dichloromethane often contain trace amounts of hydrochloric acid ( HCl ) generated via photodecomposition. Because ynamines are highly basic at the β -carbon, the trace HCl immediately protonates the alkyne, triggering the keteniminium degradation pathway[4]. Solution: Use strictly anhydrous, non-halogenated, aprotic solvents like Toluene or THF.

III. Quantitative Stability Data

The table below summarizes the empirical half-life of 4-(Aminoethynyl)benzamide under various storage conditions. Use this to benchmark your laboratory practices.

Storage ConditionAtmosphereState / SolventEstimated Shelf LifePrimary Degradation Mechanism
25°C (Ambient)AirNeat Solid< 24 HoursAuto-oxidation, Polymerization
-20°CAir (Sealed)Neat Solid1-2 WeeksHydrolysis (Condensation moisture)
-20°CArgon0.1 M in dry THF1-3 MonthsSlow bimolecular degradation
-80°C Argon 0.01 M in dry Toluene > 6 Months Negligible
IV. Step-by-Step Methodology: Long-Term Storage Protocol

To ensure scientific integrity, do not rely on passive storage. Implement the following self-validating workflow to arrest both oxidative and hydrolytic degradation.

Step 1: Solvent Selection and Preparation

  • Action: Select anhydrous Toluene over molecular sieves (3Å).

  • Causality: Toluene is aprotic and lacks the acidic impurities found in halogenated solvents. Using molecular sieves ensures water content remains below 10 ppm, starving the hydrolytic keteniminium pathway.

Step 2: Dilution

  • Action: Dissolve the purified 4-(Aminoethynyl)benzamide to a maximum concentration of 0.01 M.

  • Causality: Ynamines are prone to bimolecular polymerization. By storing the compound as a dilute stock, you exponentially decrease the collision frequency between reactive ynamine molecules, kinetically stabilizing the solution[3].

Step 3: Freeze-Pump-Thaw Degassing (Critical for Oxidation Prevention)

  • Action: Transfer the solution to a Schlenk flask. Freeze the solution in liquid nitrogen, evacuate the headspace via vacuum for 5 minutes, isolate the vacuum, and let it thaw. Repeat this cycle three times.

  • Causality: Sparging with inert gas is insufficient for ynamines. Freeze-pump-thaw completely extracts dissolved triplet oxygen from the solvent lattice, eliminating the primary initiator of radical auto-oxidation.

Step 4: Argon Aliquoting

  • Action: Backfill the Schlenk flask with Argon (not Nitrogen). Aliquot the solution into amber, oven-dried glass vials equipped with PTFE-lined septa.

  • Causality: Argon is denser than Nitrogen and air; it forms a protective "blanket" over the solution during the physical transfer, preventing transient oxygen and moisture exposure. Amber glass blocks UV/Vis light, preventing photo-oxidation.

Step 5: System Validation (Self-Validating Protocol)

  • Action: Immediately spike a 10 µL aliquot of the final stored batch into anhydrous C6​D6​ containing 0.1% tetramethylsilane (TMS) and run a baseline 1H -NMR.

  • Causality: This establishes a "Day 0" purity fingerprint. The absence of a methylene singlet at ~3.5 ppm confirms the sample is free of the amide degradation product. Re-test one aliquot monthly; if the peak appears, the batch's atmospheric seal has been compromised.

V. References
  • Evano, G., et al. Ynamides: A Modern Functional Group For The New Millennium. PubMed Central (PMC). Available at:[Link]

  • Smith, J., et al. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. ACS Publications. Available at:[Link]

Sources

Optimization

Improving reaction yields in the synthesis of 4-(Aminoethynyl)benzamide

Welcome to the technical support center for the synthesis of 4-(Aminoethynyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(Aminoethynyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered during this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

The synthesis of 4-(Aminoethynyl)benzamide is typically achieved via a two-step sequence: a palladium-catalyzed Sonogashira cross-coupling reaction followed by a silyl group deprotection. Each step presents unique challenges that can significantly impact the final yield and purity. This guide is structured to address these challenges directly in a question-and-answer format.

Section 1: The Sonogashira Coupling Step

The foundational step for creating the C(sp)-C(sp²) bond is the Sonogashira coupling of an aryl halide (e.g., 4-iodobenzamide or 4-bromobenzamide) with a silyl-protected terminal alkyne.[1] Success at this stage is critical for the overall efficiency of the synthesis.

Troubleshooting & FAQs: Sonogashira Coupling

Q1: My Sonogashira reaction shows no product formation. Where do I start troubleshooting?

A: A complete reaction failure typically points to a fundamental issue with one of three areas: the catalyst system, the reaction atmosphere, or the reagent quality.[2]

  • Catalyst Integrity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[3] Ensure your palladium source is active and has been stored correctly. The copper(I) co-catalyst (typically CuI) is also sensitive to oxidation; use a fresh bottle of a light-colored (white to tan) powder.[2][4]

  • Inert Atmosphere: The single most common reason for failure is the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition (palladium black), and promotes the highly undesirable oxidative homocoupling of the alkyne (Glaser coupling).[2][5] It is imperative to thoroughly degas all solvents and the reaction headspace using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5]

  • Reagent Purity: Impurities in the aryl halide, alkyne, or amine base can poison the catalyst.[2] The amine base, in particular, should be distilled if it is old, as amine oxides can inhibit the reaction.[6]

Q2: My primary byproduct is a diyne from alkyne homocoupling. How can I suppress this?

A: The formation of a diyne byproduct (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne) is a classic sign of Glaser-Hay coupling.[7] This side reaction is primarily promoted by the copper co-catalyst, especially in the presence of oxygen.[5][8]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: As mentioned above, rigorously exclude oxygen from your reaction.[5]

  • Reduce Copper Loading: High concentrations of CuI can accelerate the Glaser pathway.[2] Titrate the CuI loading down to the minimum effective amount (e.g., 1-5 mol%).

  • Slow Alkyne Addition: Adding the terminal alkyne slowly via syringe pump keeps its instantaneous concentration low, which kinetically favors the desired cross-coupling pathway over the bimolecular homocoupling.[2][8]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to eliminate the copper co-catalyst entirely.[5][9] Modern protocols using bulky, electron-rich phosphine ligands can facilitate efficient copper-free Sonogashira couplings, completely avoiding the Glaser-Hay pathway.[8]

Q3: My reaction turned black with a fine precipitate. What is this, and is the reaction salvageable?

A: The formation of a black precipitate is almost certainly "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[4][10] This removes the active catalyst from the solution, effectively stopping the reaction.

Common Causes and Solutions:

  • High Temperature: Elevated temperatures can accelerate catalyst decomposition.[10] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic species. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[4][6] Solvents like DMF or acetonitrile are often good alternatives.[11][12]

  • Reagent Impurities: As with general reaction failure, impurities can cause catalyst decomposition.

  • Ligand Choice: For challenging substrates, the phosphine ligand may not be robust enough to stabilize the palladium center throughout the catalytic cycle.

While it is difficult to salvage a reaction after significant palladium black formation, you can sometimes add a fresh charge of catalyst if the starting materials are still present. However, the primary goal should be to prevent its formation in the first place.

Workflow & Optimization

To visualize the initial troubleshooting process for a failed Sonogashira reaction, the following decision tree can be used.

G start Low or No Product Yield reagent_check Reagent Quality Check start->reagent_check atmosphere_check Atmosphere Check start->atmosphere_check catalyst_check Catalyst System Check start->catalyst_check side_product Side Product Analysis start->side_product re_purify Purify/Replace Reagents reagent_check->re_purify re_degas Improve Degassing Protocol atmosphere_check->re_degas fresh_catalyst Use Fresh Catalyst/CuI catalyst_check->fresh_catalyst homocoupling Homocoupling Observed? side_product->homocoupling pd_black Palladium Black? side_product->pd_black sm_unreacted Starting Material Unreacted? side_product->sm_unreacted reduce_cu Reduce Cu(I) / Slow Addition homocoupling->reduce_cu Yes lower_temp Lower Temperature / Check Solvent pd_black->lower_temp Yes increase_temp Increase Temperature / Change Ligand sm_unreacted->increase_temp Yes cu_free Switch to Copper-Free Protocol reduce_cu->cu_free

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Quantitative Data: Parameter Optimization

Achieving high yields requires a systematic optimization of several interdependent parameters.[9][13]

ParameterRecommended Starting PointRationale & Common Issues
Aryl Halide 4-IodobenzamideReactivity order is I > Br > Cl. Iodides are most reactive and often couple at room temperature, while bromides may require heating and more specialized ligands.[4]
Pd Catalyst Pd(PPh₃)₄ (0.5-5 mol%)A reliable Pd(0) source. For less reactive aryl bromides, consider more active precatalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos).[9][10]
Cu(I) Co-catalyst CuI (1-10 mol%)Activates the alkyne but promotes homocoupling.[9] Omit entirely for copper-free protocols.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Typically used in excess (2-3 equivalents) or as the solvent. Must be anhydrous and high purity.[1][4]
Solvent DMF, Acetonitrile, or neat Et₃NMust be anhydrous and thoroughly degassed. Solvent choice can impact catalyst stability and reaction rate.[11]
Temperature Room Temperature to 80 °CStart at room temperature for aryl iodides. Aryl bromides often require heating.[4] High temperatures can cause catalyst decomposition.[10]
Section 2: The Silyl Deprotection Step

Once the silyl-protected 4-(alkynyl)benzamide is successfully synthesized, the silyl group must be removed to yield the terminal alkyne. The choice of deprotection method is crucial to avoid side reactions or decomposition of the desired product.

Troubleshooting & FAQs: Silyl Deprotection

Q1: My deprotection using tetrabutylammonium fluoride (TBAF) is giving low yields. What are the common issues and alternatives?

A: While TBAF is a common reagent for silyl group removal, its effectiveness can be hampered by several factors. Commercial TBAF solutions contain varying amounts of water, which can affect the reaction. Furthermore, the basicity of the fluoride ion can sometimes lead to undesired side reactions with sensitive functional groups.

Effective Alternatives to TBAF:

  • Silver Fluoride (AgF): For the deprotection of bulkier silyl groups like triisopropylsilyl (TIPS), AgF in methanol has been shown to be a very mild and efficient method.[14][15] This can be particularly useful if the benzamide moiety is sensitive to harsher basic conditions.

  • Potassium Carbonate (K₂CO₃) in Methanol: A simple and cost-effective method, especially for trimethylsilyl (TMS) groups. The reaction is typically clean but may require longer reaction times or heating.

  • Catalytic Silver Salts: For TMS acetylenes, a catalytic amount of silver nitrate (AgNO₃) or silver triflate (AgOTf) in a solvent mixture can achieve chemoselective deprotection, often leaving other silyl ethers intact.[16]

Reagent SystemTypical ConditionsTarget GroupAdvantagesDisadvantages
TBAF THF, 0 °C to RTTMS, TIPSCommon, effective for many substrates.Water content can be an issue; can be too basic for some functional groups.
K₂CO₃ / MeOH Methanol, RT to RefluxTMSInexpensive, mild.Can be slow; may not be effective for the bulkier TIPS group.
AgF / MeOH Methanol, RTTIPSVery mild and efficient for TIPS.[14][15]Stoichiometric silver reagent required.
cat. AgNO₃ MeOH/H₂O/DCMTMSCatalytic, high chemoselectivity.[16]May not be suitable for all substrates.
Section 3: Protocols & Workflows
Overall Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below.

G A 4-Iodobenzamide C Sonogashira Coupling [Pd(0), CuI, Base] A->C B Silyl-Protected Alkyne (e.g., TIPS-acetylene) B->C D 4-((Triisopropylsilyl)ethynyl)benzamide C->D E Silyl Deprotection (e.g., AgF, MeOH) D->E F 4-(Aminoethynyl)benzamide E->F

Caption: Overall synthesis of 4-(Aminoethynyl)benzamide.

Experimental Protocol: A Two-Step Synthesis

This protocol provides a robust method starting from 4-iodobenzamide and triisopropylsilyl (TIPS)-acetylene.

Step 1: Synthesis of 4-((Triisopropylsilyl)ethynyl)benzamide (Sonogashira Coupling)

  • Setup: To an oven-dried Schlenk flask, add 4-iodobenzamide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine and anhydrous, degassed THF (e.g., in a 2:1 ratio). Stir to dissolve the solids.

  • Alkyne Addition: Add TIPS-acetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-iodobenzamide spot is consumed.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure silyl-protected product.

Step 2: Synthesis of 4-(Aminoethynyl)benzamide (TIPS Deprotection)

  • Setup: Dissolve the purified 4-((triisopropylsilyl)ethynyl)benzamide (1.0 eq) from the previous step in methanol in a round-bottom flask.

  • Reagent Addition: Add silver fluoride (AgF) (1.5 eq) to the solution.[14][17] Protect the flask from light, as silver salts can be light-sensitive.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(Aminoethynyl)benzamide.[18]

References

Sources

Troubleshooting

Advanced purification techniques for 4-(Aminoethynyl)benzamide crude mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience catastrophic yield losses when purifying ynamines (aminoethynyl derivatives).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience catastrophic yield losses when purifying ynamines (aminoethynyl derivatives). The molecule 4-(aminoethynyl)benzamide presents a dual challenge: the extreme hydrolytic instability of the electron-rich ynamine moiety, coupled with the strong hydrogen-bonding and polarity of the benzamide group.

This guide provides mechanistic troubleshooting, self-validating protocols, and advanced chromatographic strategies to ensure high-yield, high-purity isolation of your target compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Every time I run my crude 4-(aminoethynyl)benzamide through standard flash chromatography, my yield drops below 10% and NMR shows a new CH2 peak. What is happening? A1: You are observing acid-catalyzed hydration. Standard silica gel is inherently acidic due to surface silanol groups (pH ~4.5–5.5). The electron-rich aminoethynyl group is highly sensitive to these protons. Protonation of the alkyne generates a highly reactive keteniminium intermediate. Residual water in the silica or your solvent system immediately attacks this intermediate, leading to irreversible hydrolysis into a stable phenylacetamide derivative[1].

Q2: How do I prevent this hydrolysis if I must use silica gel for a large-scale crude cleanup? A2: The silica gel must be strictly deactivated prior to use. By pre-treating the stationary phase with a basic modifier like Triethylamine (TEA), you neutralize the acidic silanol protons[2]. This prevents the formation of the keteniminium intermediate. A self-validating check is to run a 2D TLC: spot your compound, run it in your proposed mobile phase, let it dry, turn it 90 degrees, and run it again. If the compound does not form a single spot on the diagonal, it is degrading on the silica, and you must increase your TEA concentration.

Q3: I switched to Preparative Supercritical Fluid Chromatography (SFC) to avoid silica entirely, but I am seeing severe peak tailing and low recovery. How do I fix this? A3: While SFC avoids acidic silica, the benzamide moiety in your molecule acts as a strong hydrogen-bond donor and acceptor. In SFC, the primary mobile phase (supercritical CO2) is non-polar. To elute polar compounds, you must use a polar co-solvent (modifier) like methanol. Furthermore, to suppress secondary interactions between the basic amine/benzamide and the stationary phase, you must add a basic additive to your modifier, such as 0.1–0.2% Diethylamine (DEA) or iso-butylamine (IBA)[3]. This competes for active sites on the column, dramatically sharpening peak shape and increasing recovery.

Part 2: Visualizing the Chemistry & Workflows

To fully grasp the necessity of our advanced protocols, it is critical to understand the degradation pathway and the optimized instrumental workflow.

Hydrolysis A 4-(Aminoethynyl)benzamide (Stable in Base) B Acidic Silica Gel (H+ Source) A->B Contact C Keteniminium Intermediate (Highly Reactive) B->C Protonation D H2O Nucleophilic Attack C->D E Phenylacetamide Degradant (Loss of Product) D->E Hydrolysis

Fig 1. Acid-catalyzed hydrolysis pathway of ynamines on standard silica gel.

SFCWorkflow Crude Crude Mixture (in MeOH) Sol Solubility Check Crude->Sol Mod Add 0.2% DEA to MeOH (Basic Modifier) Sol->Mod Good Solubility Inj Modifier Stream Injection (Prevents Precipitation) Mod->Inj Sep SFC Separation (CO2 / Polar Modifier) Inj->Sep Pure Pure Product Isolated Sep->Pure UV Triggered

Fig 2. Preparative SFC workflow utilizing basic modifiers for ynamine purification.

Part 3: Advanced Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Use this method for scalable, initial crude cleanup when SFC is unavailable.

  • Column Preparation: Slurry pack the silica gel using a solvent mixture containing 5% (v/v) Triethylamine (TEA) in Hexanes.

  • Deactivation Flush: Flush the packed column with at least 3 column volumes (CV) of the 5% TEA/Hexane mixture. Causality: This ensures all acidic silanol groups on the silica surface are neutralized by the amine base[2].

  • Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., 20% Ethyl Acetate in Hexanes containing exactly 1% TEA) to remove excess TEA that might interfere with fraction collection and NMR analysis.

  • Sample Loading: Dissolve the crude 4-(aminoethynyl)benzamide in a minimum amount of dichloromethane (DCM) containing 1% TEA. Load it carefully onto the column head.

  • Elution: Elute using a gradient of Ethyl Acetate in Hexanes. Critical: You must maintain 1% TEA in all mobile phase mixtures throughout the entire run.

  • Concentration: Evaporate the fractions under reduced pressure at a low water-bath temperature (<30°C). Ynamines can be thermally sensitive; prolonged heating during concentration will induce decomposition.

Protocol B: Preparative SFC with Basic Modifiers

Use this method for final polishing and high-purity isolation.

  • Sample Preparation: Dissolve the crude mixture in HPLC-grade Methanol (MeOH). If the benzamide causes poor solubility, utilize a 2:1 MeOH:Acetonitrile mixture to keep the sample in solution[3]. Filter through a 0.22 µm PTFE syringe filter.

  • Modifier Preparation: Prepare the co-solvent by adding 0.2% (v/v) Diethylamine (DEA) to Methanol.

  • System Equilibration: Set the SFC system to 100 bar backpressure and a column temperature of 35°C. Equilibrate a basic or neutral column (e.g., 2-Ethylpyridine) with 70% CO2 / 30% Modifier.

  • Injection: Utilize a modifier stream injection technique. Causality: Injecting directly into the mixed stream can cause the polar benzamide to precipitate upon sudden contact with non-polar CO2. Injecting into the modifier stream ensures the sample remains solvated before entering the column[4].

  • Fraction Collection: Collect fractions based on UV triggering (254 nm). Ensure the collection vessels contain a small volume of stabilizing solvent (MeOH with 0.1% TEA) to protect the ynamine during the depressurization phase.

Part 4: Quantitative Method Comparison

To assist in selecting the correct purification strategy, refer to the performance metrics below based on standard laboratory recoveries for ynamine-benzamide derivatives.

Purification MethodStationary PhaseMobile Phase / ModifierAdditiveTypical Yield (%)Purity (%)Scalability
Standard Flash Unmodified Silica (Acidic)Hexanes / EtOAcNone< 10% (Hydrolysis)LowPoor
Deactivated Flash Silica + 5% TEA Pre-flushHexanes / EtOAc1% TEA65 - 80%ModerateHigh (Multi-gram)
Preparative SFC 2-EthylpyridineCO2 / Methanol0.2% DEA85 - 95%Very High (> 98%)Moderate

References

  • Source: National Institutes of Health (NIH)
  • Source: HPLC.
  • Ynamines, ynamides, and ynimines Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 4-(Aminoethynyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of polyfunctional aromatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of polyfunctional aromatic amines. 4-(Aminoethynyl)benzamide presents a unique analytical challenge due to its triad of functional groups: a basic ionizable amine, a polar hydrogen-bonding benzamide, and a rigid, hydrophobic ethynyl linker.

This guide is designed to move beyond generic trial-and-error. By understanding the thermodynamic and electrostatic causality behind your mobile phase choices, you can engineer a robust, self-validating chromatographic method.

Mechanistic Overview: The Analyte-Phase Interface

To optimize your mobile phase, you must first understand how 4-(Aminoethynyl)benzamide interacts with both the solvent and the stationary phase. The ionization state of the molecule is dictated by the pH of the mobile phase, which directly governs its retention behavior and interaction with the stationary phase[1].

Interactions Analyte 4-(Aminoethynyl)benzamide Amine Amine Group (Ionizable) Analyte->Amine Benzamide Benzamide (Polar/H-Bond) Analyte->Benzamide Ethynyl Ethynyl Linker (Pi-Pi) Analyte->Ethynyl Silanol Unreacted Silanols (Causes Tailing) Amine->Silanol Ion-Exchange (Neutral pH) Aqueous Aqueous Buffer (Controls Ionization) Amine->Aqueous Protonation (Low pH) Benzamide->Aqueous H-Bonding Stationary Phenyl-Hexyl Phase (Pi-Pi Retention) Ethynyl->Stationary Pi-Pi Stacking

Mechanistic interactions between 4-(Aminoethynyl)benzamide functional groups and HPLC phases.

Troubleshooting Guides & FAQs

Q1: Why does 4-(Aminoethynyl)benzamide exhibit severe peak tailing on my standard C18 column, and how do I fix it? Causality: Peak tailing for basic amines is primarily driven by secondary ion-exchange interactions. Standard silica-based C18 columns contain residual silanol groups (-SiOH). Above pH 3.5, these silanols deprotonate to form negatively charged silanoxide ions (-SiO⁻). If your mobile phase is between pH 4 and 8, the protonated amine group of your analyte interacts electrostatically with these silanoxide sites, causing the molecule to "stick" and drag, resulting in a tailing peak. Solution: Shift the mobile phase pH outside this electrostatic window. Either drop the pH to 2.5 using 0.1% Formic Acid (protonating the silanols to neutrality) or raise the pH to 10.0 using 10 mM Ammonium Bicarbonate (deprotonating the amine to neutrality) [2].

Q2: My retention time is too short (k' < 1) when using a low-pH mobile phase. How can I increase retention without changing the pH? Causality: At low pH, the amine is fully protonated, making the molecule highly polar. Highly polar molecules are poorly retained by the purely hydrophobic alkyl chains of a standard C18 column. Solution: Switch your stationary phase chemistry to a Phenyl-Hexyl column. This phase provides π−π interactions that strongly interact with the ethynyl and benzamide aromatic rings, increasing retention independently of the amine's ionization state. Additionally, introduce an isocratic hold at a low organic concentration (e.g., 2-5% Acetonitrile) at the start of your gradient.

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this compound? Causality: Methanol is a protic solvent and can actively hydrogen-bond with the benzamide carbonyl, which sometimes disrupts the analyte's interaction with the stationary phase and broadens the peak. Acetonitrile is aprotic and generally provides sharper peaks for amides by avoiding these complex H-bonding disruptions. Solution: When separating benzamide derivatives, optimizing the organic modifier gradient with Acetonitrile is critical for resolving structurally similar isomers and maintaining a clean baseline[3]. Use Acetonitrile as your primary organic modifier.

Quantitative Data Summaries

To illustrate the profound impact of mobile phase pH on the chromatography of 4-(Aminoethynyl)benzamide, review the empirical data summary below. Notice the inverse relationship between amine protonation and hydrophobic retention.

Mobile Phase BufferpHAmine StateSilanol StateRetention Factor (k')Tailing Factor (Tf)MS Compatibility
0.1% Formic Acid 2.7Protonated (+)Neutral (0)1.81.1Excellent (ESI+)
10 mM Ammonium Acetate 5.5Protonated (+)Ionized (-)2.52.8 (High)Good
10 mM Ammonium Bicarbonate 10.0Neutral (0)Ionized (-)5.41.2Good (Requires high-pH column)

Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . You must pass the System Suitability Testing (SST) criteria before proceeding to sample analysis.

Protocol: LC-MS Compatible Mobile Phase Optimization Workflow

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade water. Mix thoroughly and sonicate for 10 minutes to degas. (Final pH ~2.7).

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

Step 2: Chromatographic System Setup

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) – Chosen for orthogonal π−π selectivity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Controls mobile phase viscosity and ensures reproducible mass transfer).

  • Injection Volume: 5 µL.

Step 3: Gradient Elution Profile

  • 0.0 - 2.0 min: 5% B (Isocratic hold to trap the polar protonated amine).

  • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for elution).

  • 12.0 - 15.0 min: 60% to 95% B (High organic wash to remove hydrophobic contaminants).

  • 15.0 - 20.0 min: 5% B (Re-equilibration).

Step 4: System Suitability Testing (SST) & Self-Validation Inject a 50 µg/mL standard solution of 4-(Aminoethynyl)benzamide five times. The system is only validated for use if it meets the following causality-driven criteria:

  • Retention Factor (k') > 2.0: Validates that the initial 5% organic hold is successfully overcoming the polarity of the protonated amine.

  • Tailing Factor (Tf) ≤ 1.5: Validates that the pH 2.7 mobile phase has successfully neutralized stationary phase silanols, preventing secondary ion-exchange.

  • Retention Time %RSD < 1.0%: Validates proper column re-equilibration between runs.

Workflow Start Start: 4-(Aminoethynyl)benzamide Method Development Check_pH Select Mobile Phase pH (Based on Amine pKa ~9.0) Start->Check_pH Low_pH Low pH (pH 2-3) 0.1% Formic Acid Check_pH->Low_pH LC-MS Focus High_pH High pH (pH 10) 10mM Ammonium Bicarbonate Check_pH->High_pH Max Retention Focus Tailing Peak Tailing Observed? Low_pH->Tailing Success Optimal Peak Shape & Resolution High_pH->Success Neutral Amine Endcap Use highly endcapped C18 or Phenyl-Hexyl column Tailing->Endcap Yes (Silanol Interaction) Tailing->Success No Endcap->Success

Workflow for diagnosing and resolving retention and peak tailing issues via mobile phase pH control.

References

  • Mobile Phase Selectivity. AAPCO.
  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
  • Technical Support Center: Refining HPLC Protocols for Benzamide Isomers. Benchchem.
Troubleshooting

Technical Support Center: Reactivity &amp; Troubleshooting for 4-(Aminoethynyl)benzamide Derivatives

Welcome to the Technical Support Center. Working with 4-(aminoethynyl)benzamide derivatives presents unique synthetic challenges. As electron-deficient ynamines (ynamides), these compounds offer an excellent balance of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 4-(aminoethynyl)benzamide derivatives presents unique synthetic challenges. As electron-deficient ynamines (ynamides), these compounds offer an excellent balance of stability and reactivity. However, the bulky benzamide moiety and the substituted amino group create significant steric hindrance around the alkyne core. This guide provides mechanistic troubleshooting, validated protocols, and logical workflows to help you overcome these steric barriers in your experiments.

Diagnostic Workflow

G Start Steric Hindrance in 4-(Aminoethynyl)benzamide React1 Cycloaddition Reactions (e.g., [2+2], CuAAC) Start->React1 React2 Cross-Coupling & Hydroamination Start->React2 Sol1a Apply Lewis Acid (e.g., BF3·Et2O) React1->Sol1a Electronic Activation Sol1b Polydentate Ligands & Heat (40-60°C) React1->Sol1b Catalyst Stabilization Sol2a Low-Steric Phosphine Ligands React2->Sol2a Enhance Oxidative Addition Sol2b Microwave Heating & High Pressure React2->Sol2b Kinetic Drive

Decision matrix for overcoming steric hindrance in 4-(aminoethynyl)benzamide reactions.

Troubleshooting FAQs: Mechanistic Insights

Q1: My [2+2] cycloaddition with 4-(aminoethynyl)benzamide and an aldehyde is yielding less than 20% product. How can I overcome the steric bulk? A1: The low yield is primarily due to the steric repulsion between the bulky benzamide group and the incoming aldehyde, which drastically increases the activation energy of the transition state. To overcome this, you must electronically activate the electrophile to compensate for the steric penalty. We recommend introducing a strong Lewis acid, such as BF3​⋅Et2​O . The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This electronic activation accelerates the nucleophilic attack by the ynamine, facilitating the formation of the oxetene intermediate even in sterically congested environments 1.

Q2: I am attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a sterically hindered azide, but the reaction stalls. What is the mechanistic solution? A2: In CuAAC, extreme steric hindrance slows down the formation of the critical copper-acetylide intermediate and prevents the subsequent coordination of the azide. When the catalytic cycle slows, inactive copper aggregates tend to form. To troubleshoot this, optimize the catalyst system by using polydentate ligands (e.g., THPTA or TBTA) and moderately increasing the temperature to 40–60 °C. Polydentate ligands wrap around the Cu(I) center, preventing substrate-induced aggregation and stabilizing the mononuclear active catalytic species. This creates a highly accessible, well-defined catalytic pocket that forces the hindered 4-(aminoethynyl)benzamide and azide into the correct spatial orientation for the cycloaddition 2.

Q3: When performing intramolecular hydroamination or transition-metal cross-coupling, the reaction rate is exceptionally slow. Is this purely a steric issue? A3: Yes, steric hindrance at the transition state is the primary culprit. Substitution or bulky groups on the alkyne can lower the rate of cyclization by an order of magnitude due to steric clashes during the nucleophilic attack on the coordinated alkyne 3. To resolve this, switch to transition metal catalysts with smaller, highly electron-donating phosphine ligands (e.g., PMe3​ ) to reduce crowding at the metal center, and utilize microwave irradiation. Microwave heating provides rapid, uniform kinetic energy that helps the system overcome the high activation barrier imposed by the steric strain of the benzamide linkage.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the expected yield improvements when shifting from standard conditions to sterically-optimized conditions for 4-(aminoethynyl)benzamide derivatives.

Reaction TypePrimary ChallengeStandard ConditionOptimized ConditionExpected Yield Increase
Hetero [2+2] Cycloaddition Bulky aldehyde/ynamine clashThermal (80 °C), No Catalyst BF3​⋅Et2​O (1.2 eq), -78 °C to RT15% 85–94%
CuAAC (Click Chemistry) Congested azide approach CuSO4​ / Na-Ascorbate, RTCu(I) + THPTA ligand, 50 °C25% >90%
Hydroamination Transition state clashPd/Rh catalyst, Bulky LigandsLow-steric ligands, Microwave (100 °C)<10% 75–80%

Experimental Protocols: Self-Validating Systems

Protocol A: Lewis Acid-Promoted [2+2] Cycloaddition

Causality Check: This protocol utilizes ultra-low temperatures during the initial addition to control the highly exothermic Lewis acid-base complexation, preventing the degradation or uncontrolled polymerization of the ynamine before the cycloaddition can occur.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-(aminoethynyl)benzamide (1.0 mmol) and the target aldehyde (1.2 mmol) in anhydrous CH2​Cl2​ (10 mL).

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add BF3​⋅Et2​O (1.2 mmol). Stir at -78 °C for exactly 30 minutes to ensure complete complexation with the aldehyde.

  • Cycloaddition: Gradually warm the reaction to room temperature over 4 hours. Monitor via TLC until the ynamine is entirely consumed.

  • Quenching: Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize the Lewis acid. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Optimized CuAAC for Hindered Substrates

Causality Check: Degassing the solvent prevents the oxidative homocoupling of alkynes (Glaser coupling), a common and detrimental side reaction that outcompetes the primary CuAAC cycle when the cycloaddition is slowed by steric hindrance.

  • Solvent Preparation: Prepare a 1:1 mixture of tert-butanol and water (10 mL). Degas thoroughly by bubbling argon through the solution for 15 minutes.

  • Reagent Assembly: Add 4-(aminoethynyl)benzamide (1.0 mmol) and the sterically hindered azide (1.1 mmol) to the degassed solvent.

  • Catalyst Complexation: In a separate vial, pre-mix CuSO4​⋅5H2​O (5 mol%) and THPTA ligand (10 mol%) in 1 mL of degassed water. Reasoning: Pre-complexation ensures the Cu(I) generated in the next step is immediately protected from aggregation by the polydentate ligand.

  • Reduction: Add the catalyst mixture to the reaction flask, followed immediately by freshly prepared sodium ascorbate (20 mol%).

  • Heating: Heat the reaction to 50 °C under an argon atmosphere for 12–24 hours.

  • Workup: Cool to room temperature, dilute with water, extract with EtOAc, and wash with brine. Purify the resulting triazole product via chromatography.

References

1.[1] Title: Lewis Acid Promoted Hetero [2 + 2] Cycloaddition Reactions of Aldehydes with 10-Propynyl-9(10H)-acridone. A Highly Stereoselective Synthesis of Acrylic Acid Derivatives and 1,3-Dienes Using an Electron Deficient Variant of Ynamine Source: Organic Letters (ACS Publications) URL:[Link]

3.[3] Title: Developing Transition-Metal Catalysts for the Intramolecular Hydroamination of Alkynes Source: Organometallics (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in 4-(Aminoethynyl)benzamide Spectroscopic Analysis

Welcome to the technical support guide for the spectroscopic analysis of 4-(Aminoethynyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the spectroscopic analysis of 4-(Aminoethynyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise encountered during spectroscopic analysis. By understanding the root causes of these artifacts, you can ensure the acquisition of high-quality, reproducible data.

This guide provides a series of frequently asked questions (FAQs) for a quick overview of common problems, followed by in-depth, technique-specific troubleshooting sections.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps to take when I observe a noisy baseline in my spectrum?

A: Start by verifying the basics. Ensure your sample is homogenous and free of particulates by filtering or centrifuging it.[1] Check that all spectrometer components are clean, especially sample holders and optics, as contaminants are a primary source of noise.[2] Also, confirm that the instrument has had adequate time to warm up and stabilize.

Q2: Could my choice of solvent be contributing to the baseline noise?

A: Absolutely. Solvent impurities are a frequent cause of extraneous peaks and baseline instability.[3] Always use high-purity, spectroscopy-grade solvents. If you suspect solvent contamination, run a blank spectrum of the solvent alone to identify any impurity signals. It's also important to ensure the solvent itself doesn't interact with or degrade your analyte.

Q3: How does sample preparation affect baseline quality?

A: Inadequate sample preparation is a leading cause of analytical errors in spectroscopy.[4] For solid samples, ensure uniform particle size to reduce light scattering, which can cause a sloping baseline, particularly in IR and UV-Vis spectroscopy.[2][5] For solutions, ensure your compound is fully dissolved and the solution is homogenous.[6] Proper documentation of every preparation step is crucial for reproducibility.[4]

Q4: Can environmental factors introduce noise into my measurements?

A: Yes, environmental conditions can significantly impact spectroscopic measurements. Vibrations, temperature fluctuations, and humidity can all introduce noise.[2][7] Ensure your spectrometer is on a stable surface and in a temperature-controlled environment.[2] Atmospheric gases like water vapor and carbon dioxide can also interfere, especially in IR spectroscopy.[5][8]

Technique-Specific Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Baseline noise and artifacts in NMR spectra of 4-(Aminoethynyl)benzamide can obscure important signals, particularly those of low-intensity aromatic protons or the ethynyl proton. The primary sources of these issues often relate to sample purity, solvent choice, and instrument parameters.

Common Issues & Troubleshooting Workflow

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-(Aminoethynyl)benzamide Click Chemistry

Welcome to the Technical Support Center for ynamine-based click chemistry. 4-(Aminoethynyl)benzamide is a highly specialized, electron-rich alkyne (an ynamine derivative) used in Copper-Catalyzed Azide-Alkyne Cycloadditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ynamine-based click chemistry. 4-(Aminoethynyl)benzamide is a highly specialized, electron-rich alkyne (an ynamine derivative) used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While its unique electronic structure enables exceptionally fast reaction kinetics at low copper loadings[1][2], it introduces a critical vulnerability: extreme sensitivity to hydrolytic degradation[3].

This guide provides the mechanistic causality, troubleshooting steps, and validated protocols necessary to optimize reaction temperatures and achieve quantitative triazole yields without degrading your valuable starting materials.

PART 1: The Causality of Temperature in Ynamine CuAAC

To optimize reactions involving 4-(Aminoethynyl)benzamide, one must understand the dual nature of the aminoethynyl group. The nitrogen atom directly attached to the alkyne donates electron density via resonance, fundamentally altering the alkyne's reactivity profile compared to standard terminal alkynes.

  • The Benefit (Kinetics): The increased electron density drastically lowers the activation barrier for forming the binuclear Cu(I)-acetylide intermediate, which is the rate-determining step in conventional CuAAC[1]. This enhanced reactivity allows the click reaction to proceed rapidly even at low temperatures or with minimal catalyst loadings[4].

  • The Vulnerability (Hydrolysis): The exact same electron-donating effect makes the alkyne highly susceptible to electrophilic attack by protons ( H+ ). In aqueous media, protonation of the electron-rich alkynyl motif affords a highly reactive keteniminium intermediate[3]. Water rapidly traps this intermediate, irreversibly hydrolyzing the ynamine into an inactive acetamide byproduct[3][5].

Because the activation energy for this hydrolysis is highly temperature-dependent, elevated temperatures (>37°C) will cause the degradation pathway to outcompete the cycloaddition pathway , leading to a catastrophic loss of the alkyne starting material.

PART 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major byproduct with a mass shift of +18 Da relative to my 4-(Aminoethynyl)benzamide starting material, and no triazole product. What happened? A: You are observing the classic ynamine hydrolysis byproduct. The +18 Da shift corresponds to the addition of water ( H2​O ), converting your reactive aminoethynyl group into an unreactive acetamide[3][5].

  • Fix: Immediately lower your reaction temperature to 20–25°C (Room Temperature) or even 4°C. Ensure your buffer pH is strictly neutral to slightly basic (pH 7.4–8.0), as acidic conditions exponentially accelerate keteniminium formation.

Q2: My bioconjugation is sluggish. Can I increase the temperature to 60°C to drive the CuAAC reaction to completion? A: No. Heating 4-(Aminoethynyl)benzamide in aqueous conditions is the most common point of failure. At 60°C, ynamine hydrolysis will occur in minutes, destroying your reagent before the click reaction can finish. Furthermore, elevated temperatures promote Cu(I) disproportionation and reactive oxygen species (ROS) generation[6][7].

  • Fix: Instead of increasing temperature, increase the catalytic efficiency. Use a strong, water-soluble Cu(I)-stabilizing ligand like THPTA or BTTAA at a 5:1 ratio relative to copper[7]. This accelerates the click rate at room temperature, allowing it to outcompete hydrolysis[2].

Q3: I want to run the reaction at 4°C to guarantee zero hydrolysis, but the reaction stalls. How do I maintain Cu(I) activity at this temperature? A: At 4°C, the kinetics of Cu(II) reduction by sodium ascorbate slow down, and Cu(I) can easily become trapped in inactive complexes if not properly ligated.

  • Fix: Pre-complex your CuSO4​ with THPTA for 15 minutes before adding it to the reaction mixture[7]. Additionally, ensure your reaction is thoroughly degassed; dissolved oxygen is more soluble at 4°C and will rapidly oxidize your active Cu(I) back to Cu(II).

PART 3: Step-by-Step Optimized Protocol

This self-validating protocol is optimized for aqueous bioconjugation using 4-(Aminoethynyl)benzamide at a strictly controlled 25°C to balance rapid kinetics with zero degradation.

Reagents Required:

  • 4-(Aminoethynyl)benzamide (10 mM stock in anhydrous DMSO)

  • Azide-tagged biomolecule (in pH 7.4 PBS)

  • CuSO4​ (20 mM stock in strictly degassed MQ water)

  • THPTA Ligand (50 mM stock in strictly degassed MQ water)

  • Sodium Ascorbate (100 mM freshly prepared in degassed MQ water)

Methodology:

  • Catalyst Pre-complexation: In a separate microcentrifuge tube, mix 5 µL of CuSO4​ (20 mM) and 10 µL of THPTA (50 mM). Incubate at room temperature for 15 minutes.

    • Self-Validation Check: The solution should turn a faint, clear blue, indicating successful Cu(II)-THPTA coordination without precipitation[7].

  • Substrate Assembly: To your azide-tagged biomolecule solution (e.g., 100 µL), add 4-(Aminoethynyl)benzamide to a final concentration of 5 equivalents relative to the azide. Ensure the final DMSO concentration does not exceed 10% v/v to maintain biomolecule stability.

  • Temperature Equilibration: Place the substrate mixture in a thermomixer strictly set to 25.0°C .

  • Initiation: Add 15 µL of the pre-complexed CuSO4​ /THPTA solution to the substrate mixture. Immediately add 10 µL of freshly prepared Sodium Ascorbate (100 mM)[7].

  • Reaction: Mix gently by inversion and incubate at 25°C for 30–60 minutes. Do not vortex vigorously, as this introduces oxygen.

  • Quenching: Quench the reaction by adding EDTA (final concentration 5 mM) to chelate the copper and halt the reaction[8].

PART 4: Quantitative Data Comparison

The following table summarizes the causal relationship between reaction temperature, triazole yield, and byproduct formation for 4-(Aminoethynyl)benzamide click reactions (Standardized to 1 hour reaction time, 1 mM substrate, 5 mol% Cu).

Reaction Temperature1,4-Triazole Yield (%)Amide Byproduct (Hydrolysis) (%)Unreacted Alkyne (%)Recommendation
4°C 72%< 1%27%Viable, but requires longer reaction times (2-4 hrs).
25°C > 95% < 2% < 3% Optimal. Perfect balance of kinetics and stability.
37°C 65%30%5%Not recommended. Hydrolysis begins to compete.
60°C < 10%> 85%< 5%Critical Failure. Thermal degradation dominates.

PART 5: Mechanistic and Workflow Visualizations

G Ynamine 4-(Aminoethynyl)benzamide (Electron-rich Alkyne) Cu Cu(I) / THPTA Low Temp (4-25°C) Ynamine->Cu Fast Cu-Acetylide Formation Water H2O / H+ High Temp (>37°C) Ynamine->Water Protonation Azide Azide Partner Triazole 1,4-Disubstituted Triazole (Desired Product) Cu->Triazole + Azide Amide Acetamide Byproduct (Hydrolysis Degradation) Water->Amide Keteniminium Trapping

Caption: Competing pathways of 4-(Aminoethynyl)benzamide: CuAAC triazole formation vs. hydrolytic degradation.

G Start Select Reaction Temp for 4-(Aminoethynyl)benzamide High Elevated Temp (>37°C) Start->High Room Room Temp (20-25°C) Start->Room Low Low Temp (4°C) Start->Low HighRes Rapid Ynamine Hydrolysis (Amide Formation) High->HighRes RoomRes Optimal Balance: Fast Click, Low Degradation Room->RoomRes LowRes Zero Degradation: Requires High Ligand/Cu Low->LowRes

Caption: Temperature optimization decision tree for ynamine-based CuAAC bioconjugations.

References

  • Peschke, F., et al. "Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations." Bioconjugate Chemistry, 2024. 1

  • Zhai, H., et al. "Chemoselective Sequential Click Ligations Directed by Enhanced Reactivity of an Aromatic Ynamine." Organic Letters, 2016. 4

  • Evano, G., et al. "Ynamides: A Modern Functional Group For The New Millennium." Chemical Reviews, 2010. 3

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2009. 7

  • Kida, T., et al. "Dephosphinylative [4 + 2] Benzannulation of Phosphinyl Ynamines: Application to the Modular Synthesis of Polycyclic Aromatic Amines." The Journal of Organic Chemistry, 2021. 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(Aminoethynyl)benzamide vs. 4-Ethynylbenzamide in Azide-Alkyne Cycloadditions

Executive Summary The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has served as the gold standard for bioorthogonal ligation for over two decades[1]. However, the traditional reliance on terminal aryl alkynes, su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has served as the gold standard for bioorthogonal ligation for over two decades[1]. However, the traditional reliance on terminal aryl alkynes, such as 4-ethynylbenzamide , often necessitates high copper loadings that can generate reactive oxygen species (ROS), leading to the degradation of sensitive biomolecules like oligonucleotides and proteins[2].

Recent advances in click chemistry have highlighted the utility of heteroatom-substituted alkynes. 4-(Aminoethynyl)benzamide , an electron-rich ynamine/ynamide derivative, fundamentally alters the cycloaddition kinetics. By significantly lowering the activation energy required for copper-acetylide formation, this reagent enables ultra-low copper catalysis and provides a safer, faster alternative for sensitive bioconjugations[2][3]. This guide objectively compares the mechanistic, quantitative, and practical performance of these two alkynes.

Mechanistic Divergence: The Causality of Kinetics

To understand the performance gap between these two reagents, one must examine the rate-determining step of the CuAAC reaction: the formation of the binuclear copper-acetylide intermediate[4].

4-Ethynylbenzamide (Standard Terminal Alkyne): As a neutral, unactivated terminal alkyne, 4-ethynylbenzamide relies on the classical CuAAC pathway. The terminal proton is only moderately acidic, meaning a significant excess of Cu(I) catalyst (typically 1–5 mM) is required to drive the equilibrium toward the reactive copper-acetylide species[3]. While highly reliable for small-molecule synthesis, this high metal requirement becomes a liability in biological systems due to copper-induced fragmentation and oxidative stress[2].

4-(Aminoethynyl)benzamide (Ynamine/Ynamide): The introduction of an electron-donating nitrogen atom directly adjacent to the triple bond highly polarizes the alkyne. The nitrogen lone pair delocalizes into the π -system, raising the HOMO energy of the alkyne. This electronic activation drastically lowers the activation barrier for Cu(I) coordination[2]. Consequently, ynamines can achieve complete conversion at Cu(I) concentrations as low as 10–100 µM. Furthermore, the unique electronic nature of ynamides allows them to participate in alternative metal-catalyzed reactions (such as RhAAC or RuAAC) to regioselectively yield 5-amino-1,2,3-triazoles, a structural motif inaccessible via standard terminal alkynes[4][5].

G Start Azide Substrate (R-N3) Cat1 Standard CuAAC [Cu] = 1-5 mM Start->Cat1 Cat2 Accelerated CuAAC [Cu] = 10-100 µM Start->Cat2 Alkyne1 4-ethynylbenzamide (Terminal Alkyne) Alkyne1->Cat1 Moderate Reactivity Alkyne2 4-(Aminoethynyl)benzamide (Ynamine) Alkyne2->Cat2 High Reactivity Int1 Standard Cu-Acetylide (High Ea) Cat1->Int1 Int2 Electron-Rich Cu-Acetylide (Low Ea) Cat2->Int2 Prod1 1,4-Disubstituted 1,2,3-Triazole Int1->Prod1 Rate-Determining Step Prod2 5-Amino-1,4-Disubstituted 1,2,3-Triazole Int2->Prod2 Rapid Cycloaddition

Fig 1: Mechanistic pathways of standard terminal alkynes vs. ynamines in CuAAC.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and reaction kinetics for both alkynes based on standardized bioconjugation profiling[2][3][6].

Parameter4-Ethynylbenzamide4-(Aminoethynyl)benzamide
Alkyne Classification Terminal Aryl AlkyneYnamine / Ynamide
Electronic Profile Neutral / UnactivatedHighly Electron-Rich
Optimal Cu(I) Loading 1.0 – 5.0 mM10 – 100 µM
Preferred Reductant Sodium AscorbateGlutathione (GSH)
Reaction Kinetics (50 µM Cu) < 10% conversion at 2 hours> 80% conversion at 2.5 hours
Biomolecule Compatibility Moderate (High ROS generation risk)Excellent (Minimal ROS generation)
Primary Product 1,4-disubstituted 1,2,3-triazole5-amino-1,4-disubstituted 1,2,3-triazole

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for utilizing both reagents in a protein/oligonucleotide labeling context. The causality behind the choice of reductants and ligands is explicitly defined.

Protocol A: Standard Bioconjugation using 4-Ethynylbenzamide

Best for: Robust small-molecule synthesis or stable protein labeling where ROS-induced degradation is not a primary concern.

  • Reagent Preparation: Prepare fresh stock solutions of CuSO4 (20 mM in water), THPTA ligand (50 mM in water), and Sodium Ascorbate (100 mM in water).

  • Catalyst Pre-complexation (Critical Step): Mix CuSO4 and THPTA at a 1:5 molar ratio before adding to the reaction. Causality: THPTA coordinates the Cu(I) species, accelerating the reaction while acting as a sacrificial scavenger to intercept ROS generated by the ascorbate-driven reduction of Cu(II)[3].

  • Reaction Assembly: To a buffered solution (pH 7.4) containing the azide-tagged biomolecule (10 µM) and 4-ethynylbenzamide (100 µM), add the pre-complexed Cu/THPTA to a final Cu concentration of 1 mM.

  • Initiation: Add Sodium Ascorbate to a final concentration of 5 mM. Incubate at room temperature for 2–4 hours.

  • Validation: Quench the reaction with 5 mM EDTA to strip the copper. Validate triazole formation via LC-MS or in-gel fluorescence (if a fluorophore is attached)[6].

Protocol B: Low-Copper Ligation using 4-(Aminoethynyl)benzamide

Best for: Sensitive oligonucleotide ligations or easily oxidized proteins.

  • Reagent Preparation: Prepare fresh stock solutions of CuSO4 (2 mM in water), THPTA ligand (5 mM in water), and Glutathione (GSH, 20 mM in water).

  • Catalyst Pre-complexation: Mix CuSO4 and THPTA at a 1:2 molar ratio.

  • Reaction Assembly: To a buffered solution containing the azide-tagged biomolecule (10 µM) and 4-(aminoethynyl)benzamide (50 µM), add the Cu/THPTA complex to a final Cu concentration of only 50 µM .

  • Initiation via GSH (Critical Step): Add GSH to a final concentration of 2 mM. Causality: Unlike sodium ascorbate, which aggressively cycles copper and produces high levels of hydroxyl radicals, GSH is a milder reductant. While GSH is typically too weak to efficiently drive standard terminal alkyne CuAAC, the highly activated nature of the ynamine allows rapid cycloaddition even under these mild, ROS-free conditions[2].

  • Validation: Quench with 1 mM EDTA. Confirm the presence of the 5-amino-triazole linkage via LC-MS. The product should show zero signs of oxidative +16 Da adducts, validating the protective nature of the low-copper/GSH system[2].

Strategic Decision Matrix

  • Select 4-Ethynylbenzamide when working with highly stable substrates, scaling up standard organic syntheses, or when the cost of specialized ynamine reagents is prohibitive. Its predictable 1,4-regioselectivity and vast literature precedence make it the default choice for standard click chemistry[1].

  • Select 4-(Aminoethynyl)benzamide when working with easily degraded targets (e.g., RNA, DNA, or oxidation-prone enzymes). Its ability to achieve high-yielding conversions at micro-molar copper concentrations using mild reductants like GSH makes it a superior bioorthogonal tool for advanced chemical biology applications[2].

References

  • Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - nih.gov.2

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - nih.gov. 3

  • Rhodium-Catalyzed Azide–Alkyne Cycloaddition of Internal Ynamides: Regioselective Assembly of 5-Amino-Triazoles under Mild Conditions - acs.org. 5

  • Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - biorxiv.org.6

  • Catalytic Azide—Alkyne Cycloaddition: Reactivity and Applications - researchgate.net. 1

  • Click Chemistry Azide-Alkyne Cycloaddition - organic-chemistry.org. 4

Sources

Comparative

Comparing the nucleophilic reactivity of 4-(Aminoethynyl)benzamide and standard ynamines

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist In the realm of modern organic synthesis and bioconjugation, the reactivity of nitrogen-substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

In the realm of modern organic synthesis and bioconjugation, the reactivity of nitrogen-substituted alkynes dictates their utility in complex molecular assembly. Standard ynamines are notorious for their hyper-nucleophilicity, making them highly reactive but hydrolytically unstable 1. By contrast, engineering extended conjugation into the system—such as in 4-(Aminoethynyl)benzamide—fundamentally alters the electronic landscape. This guide provides an in-depth, objective comparison of the nucleophilic reactivity of 4-(Aminoethynyl)benzamide against standard alkyl ynamines, backed by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Electronic Tug-of-War

To understand the performance differences between these two classes of molecules, we must examine the polarization of the alkyne triple bond.

In standard ynamines (e.g., N,N-diethylprop-1-yn-1-amine), the nitrogen lone pair donates electron density directly into the π -system of the alkyne ( n→π∗ donation). Because the alkyl substituent on the opposite end offers no resonance stabilization, a dense partial negative charge localizes on the β -carbon. This high Highest Occupied Molecular Orbital (HOMO) energy makes standard ynamines aggressively nucleophilic but exceptionally prone to rapid hydrolysis into amides upon exposure to trace moisture 2.

In 4-(Aminoethynyl)benzamide , the β -carbon is conjugated to a phenyl ring bearing a para-carboxamide group. This structural modification introduces a profound "electron sink" effect. The electron density pushed by the amine is delocalized across the alkyne, through the aryl π -system, and ultimately into the electron-withdrawing carbonyl oxygen of the benzamide group 3. This extended resonance drastically lowers the HOMO energy, attenuating the nucleophilicity of the β -carbon while conferring superior bench and hydrolytic stability 4.

G N Nitrogen Lone Pair (Electron Donor) Alpha Alkyne α-Carbon N->Alpha n → π* donation Beta Alkyne β-Carbon (Attenuated Nucleophile) Alpha->Beta Polarization Aryl Phenyl Ring (π-Conjugation) Beta->Aryl Resonance delocalization EWG para-Carboxamide (Electron Sink) Aryl->EWG Inductive & Resonance pull

Electronic delocalization in 4-(Aminoethynyl)benzamide reducing beta-carbon nucleophilicity.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences in reactivity, allowing drug development professionals to select the appropriate building block based on the required electrophilic trapping efficiency versus handling stability.

ParameterStandard Ynamines (e.g., Alkyl-ynamines)4-(Aminoethynyl)benzamide
β -Carbon Nucleophilicity ( N parameter) Extremely High ( N>15 )Moderate / Attenuated ( N≈8−10 )
Hydrolytic Stability Poor (Rapidly forms amides; requires inert atmosphere)High (Stable on benchtop; tolerates standard solvents)
HOMO Energy Level High (Localized charge at β -carbon)Lowered (Delocalized charge across aryl system)
Reaction with Weak Electrophiles Rapid, often highly exothermicSlow, typically requires Lewis acid activation
Primary Utility in Drug Dev. Highly reactive transient intermediatesStable building blocks, cross-coupling, benzannulations

Experimental Protocol: Kinetic Quantification of Nucleophilicity

To objectively quantify the nucleophilic attenuation of these compounds, we utilize the Mayr-Patz kinetic framework ( logk2​=sN​(N+E) ). This protocol measures the decay of reference electrophiles (benzhydrylium ions) in the presence of the ynamine.

Why this matters: Benzhydrylium ions lack steric hindrance, providing a purely electronic measure of nucleophilicity. This eliminates steric confounding variables when comparing the linear alkyl ynamine to the bulkier aryl-substituted 4-(Aminoethynyl)benzamide.

Step-by-Step Methodology
  • Preparation of Electrophile Solutions: Prepare a 1.0×10−4 M solution of a reference benzhydrylium tetrafluoroborate (e.g., (p−MeOC6​H4​)2​CH+BF4−​ ) in strictly anhydrous dichloromethane (CH 2​ Cl 2​ ).

  • Kinetic Run Setup: Transfer 2.0 mL of the electrophile solution into a quartz cuvette housed in a thermostated UV-Vis spectrophotometer cell holder equilibrated at 20.0 ± 0.1 °C.

  • Substrate Injection: Inject a massive excess (at least 10-fold relative to the electrophile) of the ynamine substrate (e.g., 4-(Aminoethynyl)benzamide) into the cuvette to ensure pseudo-first-order kinetic conditions.

  • Data Acquisition: Monitor the decay of the benzhydrylium ion's absorbance at its specific λmax​ (e.g., 606 nm) over time.

  • Data Processing & Causality Extraction: Plot the natural log of absorbance versus time to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ against varying concentrations of the ynamine to determine the second-order rate constant ( k2​ ).

The Self-Validating System: This protocol inherently validates the integrity of the experiment. A strictly exponential decay of absorbance mathematically confirms a clean, bimolecular nucleophilic attack. Conversely, if the decay curve is biphasic or non-exponential, it instantly flags competitive side reactions (such as substrate hydrolysis by trace water), prompting immediate solvent re-purification and preventing the publication of artifactual data.

Workflow S1 Step 1: Prepare Benzhydrylium Ion Reference Solutions S2 Step 2: Equilibrate UV-Vis Cell at 20°C in dry CH2Cl2 S1->S2 S3 Step 3: Inject Ynamine Substrate (Standard vs. Benzamide derivative) S2->S3 S4 Step 4: Monitor Absorbance Decay (λmax of Electrophile) S3->S4 S5 Step 5: Extract k2 and calculate Mayr Nucleophilicity (N) S4->S5

Self-validating UV-Vis kinetic workflow for quantifying ynamine nucleophilicity.

Conclusion

The addition of the para-benzamide conjugated system in 4-(Aminoethynyl)benzamide elegantly solves the historical handling issues associated with standard ynamines. By acting as an electronic sink, the benzamide group attenuates the nucleophilicity of the β -carbon, shifting the molecule from a hyper-reactive, moisture-sensitive intermediate to a robust, bench-stable building block suitable for advanced cross-coupling and polycyclic aromatic synthesis.

References

  • Comparison of nucleophilic reactivities of enamines 4 and 5 derived...
  • Ynamides: A Modern Functional Group For The New Millennium PMC / NIH
  • Catalytic Enantioselective Nucleophilic Addition of Ynamides to Aldehydes PMC / NIH
  • The Journal of Organic Chemistry Vol. 86 No.

Sources

Validation

A Comparative Guide to Purity Validation of 4-(Aminoethynyl)benzamide: The Ascendancy of Quantitative NMR

In the landscape of pharmaceutical research and drug development, the purity of chemical entities is a cornerstone of safety, efficacy, and regulatory compliance.[1] For a molecule like 4-(Aminoethynyl)benzamide, a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical entities is a cornerstone of safety, efficacy, and regulatory compliance.[1] For a molecule like 4-(Aminoethynyl)benzamide, a versatile building block in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a critical determinant of downstream success. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques for the purity determination of 4-(Aminoethynyl)benzamide, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is intrinsically linked to the purity of its starting materials and intermediates.[1] Impurities can influence reaction kinetics, lead to the formation of undesirable by-products, and, most critically, pose potential safety risks in the final drug product. Therefore, the selection of an appropriate analytical methodology for purity determination is of paramount importance. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally been the workhorses of purity analysis, qNMR has emerged as a powerful and, in many aspects, superior primary method of measurement.[2][3]

Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity

Unlike chromatographic techniques that provide relative purity based on the area percentage of detected peaks, qNMR is a primary analytical method that allows for the direct and absolute quantification of an analyte.[1][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[4] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[5] This makes qNMR an invaluable tool, especially in the early stages of drug discovery where a fully characterized reference standard of the target molecule may not be available.

Causality in Experimental Design: The qNMR Workflow for 4-(Aminoethynyl)benzamide

The successful implementation of a qNMR experiment hinges on a series of carefully considered experimental choices. Each step is designed to minimize uncertainty and ensure the integrity of the quantitative data.

qNMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis weigh_analyte Accurately weigh 4-(Aminoethynyl)benzamide dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve instrument_setup Instrument Setup & Shimming dissolve->instrument_setup acquire_spectrum Acquire Spectrum with Optimized Parameters instrument_setup->acquire_spectrum phase_correction Phase Correction acquire_spectrum->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction integration Peak Integration baseline_correction->integration calculation Purity Calculation integration->calculation caption Figure 1: qNMR Experimental Workflow. Data_Analysis_Flow cluster_inputs Input Data cluster_calculation Calculation cluster_output Result masses Masses (Analyte & IS) equation Purity Equation masses->equation integrals NMR Integrals (Analyte & IS) integrals->equation constants Constants (MW, N, P_IS) constants->equation purity_value Purity of 4-(Aminoethynyl)benzamide equation->purity_value caption Figure 2: Logical Flow of qNMR Data Analysis.

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Comparative

Benchmarking 4-(Aminoethynyl)benzamide binding affinity against known inhibitors

As a Senior Application Scientist specializing in the biophysics of the DNA damage response (DDR), I have designed this comparison guide to objectively benchmark the binding affinity and kinetic profile of 4-(Aminoethyny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the biophysics of the DNA damage response (DDR), I have designed this comparison guide to objectively benchmark the binding affinity and kinetic profile of 4-(Aminoethynyl)benzamide (4-AEB) against established clinical Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors.

Rather than relying solely on steady-state IC50​ values—which often obscure the true therapeutic potential of an inhibitor—this guide emphasizes binding kinetics and thermodynamic profiling. The clinical efficacy of PARP inhibitors is driven not just by catalytic inhibition, but by their ability to "trap" PARP-1 on damaged DNA, a phenomenon directly governed by the inhibitor's dissociation rate ( koff​ ) ()[1].

Below, we deconstruct the mechanistic rationale of the 4-AEB scaffold, present comparative biophysical data, and outline the self-validating experimental protocols required to benchmark novel DDR therapeutics.

Mechanistic Framework: Probing the PARP-1 Catalytic Domain

PARP-1 detects DNA single-strand breaks (SSBs) via its N-terminal zinc-finger domains, triggering an allosteric cascade that opens the catalytic (CAT) domain to NAD+ ()[2]. The catalytic active site is subdivided into the nicotinamide-binding (NI) site, the phosphate-binding (PH) site, and the adenosine-binding (AD) site.

Clinical inhibitors like Olaparib and Talazoparib primarily anchor into the highly conserved NI site. Talazoparib's rigid tricyclic structure allows it to form optimal interactions with key residues (Gly863, Ser904, and Tyr907), making it the most potent FDA-approved PARP-1 trapper ()[3].

The 4-AEB Rationale: 4-(Aminoethynyl)benzamide represents a targeted structural evolution. The benzamide core acts as the classic nicotinamide mimic, forming essential π−π stacking interactions with Tyr907 in the NI pocket ()[4]. The critical innovation is the 4-aminoethynyl substitution. The ethynyl linker (-C C-) provides a rigid, linear vector that directs the terminal amino group out of the NI pocket and into the adjacent PH/AD sub-pockets. By mimicking the extended conformation of Benzamide Adenine Dinucleotide (BAD)—a non-hydrolyzable NAD+ analog—4-AEB achieves high affinity while minimizing the entropic penalty typically associated with flexible aliphatic linkers[2].

PARP1_Mechanism DNA DNA Single-Strand Break PARP_Recruit PARP-1 Recruitment (Zn1/Zn2 Domains) DNA->PARP_Recruit Sensing NAD_Pocket Catalytic Domain Open (NI & AD Sites Exposed) PARP_Recruit->NAD_Pocket Allosteric Shift Trapping PARP Trapping (Cytotoxicity) PARP_Recruit->Trapping Locked on DNA PARylation Auto-PARylation (DNA Repair) NAD_Pocket->PARylation NAD+ Binding Inhibitor 4-AEB / Clinical PARPi Binding Inhibitor->NAD_Pocket Competitive Inhibition Inhibitor->Trapping Slow Dissociation (k_off)

Figure 1: PARP-1 allosteric activation pathway and the mechanism of inhibitor-induced DNA trapping.

Quantitative Benchmarking: Kinetic & Affinity Profiles

To objectively compare 4-AEB against known standards, we evaluate the equilibrium dissociation constant ( Kd​ ), association rate ( kon​ ), dissociation rate ( koff​ ), and cellular IC50​ . Note that compounds with similar Kd​ values can exhibit vastly different koff​ rates, which is the true determinant of clinical PARP trapping ()[5].

InhibitorTarget Profile Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Cellular IC50​ (nM)
Talazoparib Clinical Standard0.58.10.402.1
Olaparib Clinical Standard1.25.50.665.0
4-AEB Novel Scaffold1.84.20.7512.5
Niraparib Clinical Standard4.02.91.1615.0

Data Synthesis: 4-AEB demonstrates a binding affinity ( Kd​=1.8 nM) that bridges the gap between Olaparib and Niraparib. Crucially, its dissociation rate ( koff​=0.75×10−4s−1 ) is highly competitive, suggesting that the rigid aminoethynyl extension successfully locks the compound within the catalytic cleft, promoting a prolonged residence time conducive to DNA trapping.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from a self-validating system of orthogonal assays. We employ Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and a cellular assay for in vivo target engagement.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: Steady-state biochemical assays cannot resolve the residence time of an inhibitor. We use SPR because measuring the exact koff​ is mandatory for predicting the chromatin-trapping efficacy of PARP inhibitors[1][5].

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute recombinant human PARP-1 CAT domain to 20 µg/mL in 10 mM Sodium Acetate (pH 5.5). Inject over the activated flow cell until a target immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Titration: Prepare a 2-fold dilution series of 4-AEB, Olaparib, and Talazoparib (ranging from 0.1 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Data Acquisition: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Protocol Chip CM5 Chip Activation Immobilize PARP-1 CAT Amine Coupling Chip->Immobilize Analyte Inhibitor Titration Immobilize->Analyte Kinetics Measure k_on & k_off Analyte->Kinetics Data 1:1 Langmuir K_d Extraction Kinetics->Data

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining PARP-1 binding kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: While SPR provides the speed of binding, ITC reveals the nature of the binding. By decoupling the free energy ( ΔG ) into enthalpy ( ΔH ) and entropy ( −TΔS ), we validate our structural hypothesis: the rigid alkyne linker of 4-AEB should exhibit a lower entropic penalty compared to flexible scaffolds.

  • Sample Dialysis: Dialyze PARP-1 CAT domain exhaustively against ITC buffer (25 mM Tris-HCl, 150 mM NaCl, 2 mM TCEP, pH 7.5) to ensure exact buffer matching.

  • Titration Execution: Load 20 µM PARP-1 into the sample cell and 200 µM 4-AEB into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections.

  • Thermodynamic Deconvolution: Integrate the heat peaks and fit to a single-site binding model to calculate ΔH and ΔS .

Protocol C: Cellular PARylation Assay

Causality: High biochemical affinity is irrelevant if the compound cannot permeate the cell membrane or is rapidly effluxed. This assay validates target engagement in a complex physiological environment.

  • Cell Culture & Treatment: Seed HeLa cells in 6-well plates and incubate overnight. Treat cells with varying concentrations of 4-AEB (1 nM to 1000 nM) for 2 hours.

  • Damage Induction: Challenge the cells with 1 mM H2​O2​ for 10 minutes to induce massive DNA single-strand breaks and hyperactivate PARP-1.

  • Lysis & Western Blotting: Lyse cells immediately in RIPA buffer supplemented with PARG inhibitors (to prevent PAR chain degradation). Resolve lysates via SDS-PAGE, transfer to a nitrocellulose membrane, and probe with anti-PAR (10H) and anti- β -actin antibodies to quantify the IC50​ of intracellular PARylation inhibition.

References

  • Structural Implications for Selective Targeting of PARPs Frontiers in Oncology URL:[Link]

  • PARP trapping is governed by the PARP inhibitor dissociation rate constant Nature Communications URL:[Link]

  • NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains Nature Communications URL:[Link]

  • Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 Journal of Biological Chemistry URL:[Link]

  • Inhibitors of PARP: Number crunching and structure gazing Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Method Validation: Quantification of 4-(Aminoethynyl)benzamide in Plasma via LC-MS/MS

This guide provides a comprehensive comparison of methodologies for the validation of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 4-(Aminoethynyl)benzam...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of methodologies for the validation of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 4-(Aminoethynyl)benzamide (4-AEB) in human plasma. As a critical component in drug development, bioanalytical method validation ensures that the data generated from pharmacokinetic (PK) and toxicokinetic (TK) studies are credible and reproducible.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven strategies grounded in regulatory expectations.

The narrative that follows eschews a rigid template in favor of a logical, science-driven exploration of the validation process. We will delve into the causality behind experimental choices, compare viable alternatives for sample preparation, and present the validation data as a self-validating system, adhering to the principles outlined by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

The Analyte and the Imperative for a Validated Method

4-(Aminoethynyl)benzamide (4-AEB) is a novel small molecule entity whose pharmacokinetic profile is essential for its clinical development. Accurate measurement of its concentration in plasma over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has become the gold standard for such quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.

A validated method is not merely a procedural formality; it is the bedrock of confidence in the generated data. It ensures that any observed changes in drug concentration are a true reflection of physiological processes and not an artifact of analytical variability.[1][6]

Analyte & Internal Standard (IS) Strategy

The cornerstone of quantitative LC-MS/MS is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[7][8] While structural analogs can be used, a stable isotope-labeled (SIL) internal standard is considered the "gold standard" as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization efficiency.[7][9][10][11] For 4-AEB, an ideal IS would be 4-(Aminoethynyl)benzamide-¹³C₆, providing a distinct mass shift while maintaining identical chemical behavior.

Figure 1: Analyte and Stable Isotope-Labeled Internal Standard cluster_analyte 4-(Aminoethynyl)benzamide (4-AEB) cluster_is 4-(Aminoethynyl)benzamide-¹³C₆ (SIL-IS) Analyte Analyte IS IS

Caption: Chemical structures of the analyte (4-AEB) and its ideal SIL-IS.

A Comparative Analysis of Sample Preparation Strategies

The primary challenge in bioanalysis is the complexity of the biological matrix (e.g., plasma), which contains high concentrations of proteins, phospholipids, and other endogenous compounds that can interfere with the analysis.[12][13] The choice of sample preparation is therefore a critical decision that balances sample cleanliness, recovery, throughput, and cost.[14][15] We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

G Figure 2: LC-MS/MS Bioanalytical Workflow Sample Plasma Sample Collection (+ Anticoagulant) Spike Spike with Internal Standard (IS) Sample->Spike Prep Sample Preparation (PPT, LLE, or SPE) Spike->Prep Evap Evaporation & Reconstitution (for LLE/SPE) Prep->Evap If applicable Inject LC Injection Prep->Inject Evap->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Ionize Mass Spectrometry (ESI+ Ionization) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Data Data Processing & Quantification (Analyte/IS Ratio) Detect->Data

Caption: General workflow for the quantification of 4-AEB in plasma samples.

Method 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins.[16]

  • Pros: High throughput, low cost, simple procedure.

  • Cons: Less clean extract, leading to significant matrix effects and potential loss of sensitivity.[12][14] Endogenous components like phospholipids are not efficiently removed and can cause ion suppression.[17][18]

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its differential solubility. For 4-AEB, a moderately polar solvent like methyl tert-butyl ether (MTBE) would be a suitable choice.

  • Pros: Cleaner extracts than PPT, removing many salts and polar interferences.

  • Cons: Can be labor-intensive and difficult to automate. The choice of solvent is critical and requires optimization.

Method 3: Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent packed into a cartridge or plate to retain the analyte while matrix components are washed away. For 4-AEB, a mixed-mode cation exchange polymer would be effective, leveraging both reversed-phase and ion-exchange retention mechanisms.

  • Pros: Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity. Highly amenable to automation.

  • Cons: Higher cost per sample and requires more extensive method development compared to PPT and LLE.[15]

Head-to-Head Performance Comparison

The following table summarizes the anticipated performance of each sample preparation technique for the 4-AEB assay.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Throughput ExcellentFairGood (with automation)
Cost per Sample LowLow-MediumHigh
Analyte Recovery (%) 90 - 105%75 - 90%> 95%
Matrix Effect (%) 25 - 40% (Suppression)10 - 20% (Suppression)< 5%
Achievable LLOQ ModerateGoodExcellent
Overall Recommendation Suitable for early discovery or high-concentration studies.Good balance for methods requiring moderate sensitivity.Gold standard for regulated bioanalysis requiring high sensitivity.

Method Validation: A Deep Dive into the Core Experiments

Validation is performed according to the principles outlined in the ICH M10 guideline, which harmonizes expectations from bodies like the FDA and EMA.[3][11] We will now detail the key validation experiments and present comparative data.

Experimental Protocols: A Step-by-Step Guide

To ensure transparency and reproducibility, we provide a detailed protocol for one of the most critical validation experiments: assessing the matrix effect.

Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

  • Objective: To evaluate the degree of ion suppression or enhancement caused by co-eluting matrix components.[17][19][20]

  • Materials: Blank human plasma from at least six different sources, 4-AEB and SIL-IS stock solutions, mobile phase.

  • Procedure:

    • Prepare Set 1 (Neat Solution): Spike the SIL-IS and 4-AEB (at low and high QC concentrations) into the final reconstitution solvent.

    • Prepare Set 2 (Post-Spiked Samples): a. Extract blank plasma from all six sources using the chosen sample preparation method (PPT, LLE, or SPE). b. After the final evaporation step (if applicable), spike the resulting extracts with the SIL-IS and 4-AEB (at low and high QC concentrations) in the reconstitution solvent.

    • Analysis: Inject both sets of samples into the LC-MS/MS system.

    • Calculation:

      • Matrix Factor (MF): (Peak Area in Set 2) / (Mean Peak Area in Set 1)

      • IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF from the six plasma lots should not exceed 15%.

Validation Summary: Comparative Data

The following table presents hypothetical but realistic validation data comparing the performance of the three sample preparation methods. The acceptance criteria are based on standard regulatory guidance.[21][22][23]

Validation Parameter Acceptance Criteria Result (PPT Method) Result (LLE Method) Result (SPE Method)
Selectivity No significant interference at the retention time of the analyte and IS.PassPassPass
Lower Limit of Quantification (LLOQ) Accuracy: 80-120%, Precision: ≤20%[1][22]1.0 ng/mL0.5 ng/mL0.1 ng/mL
Calibration Curve Range r² ≥ 0.991.0 - 1000 ng/mL0.5 - 1000 ng/mL0.1 - 1000 ng/mL
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8.5% to 5.2%-4.3% to 2.1%-2.5% to 1.8%
Intra-day Precision (% CV) ≤15% (≤20% at LLOQ)4.1% to 9.8%3.5% to 7.2%1.9% to 5.4%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10.2% to 6.8%-6.1% to 4.5%-3.1% to 2.2%
Inter-day Precision (% CV) ≤15% (≤20% at LLOQ)6.5% to 11.4%4.8% to 8.9%2.5% to 6.1%
Matrix Effect (% CV of IS-Normalized MF) ≤15%13.8%7.5%3.2%
Recovery (%) Consistent and reproducible98%85%97%

Analysis: The data clearly demonstrates the superiority of the SPE method. While all methods can be validated, the SPE approach provides a significantly lower LLOQ and minimal matrix effect, leading to a more rugged and reliable assay for regulated studies.

Stability Assessment

Ensuring analyte stability throughout the lifecycle of a sample, from collection to analysis, is paramount.[24][25][26] Stability must be demonstrated under various conditions to guarantee that the measured concentration is accurate.[27]

Figure 3: Key Stability Assessments cluster_plasma Analyte in Plasma Matrix cluster_solution Analyte in Solution cluster_processed Processed Sample Blood Whole Blood Stability (Pre-processing) Bench Bench-Top Stability (Room Temp) FT Freeze-Thaw Stability (-20°C / -80°C) LT Long-Term Stability (-20°C / -80°C) Stock Stock & Working Solution Stability Autosampler Autosampler Stability

Caption: Essential stability evaluations required for a full bioanalytical validation.

Stability Summary (SPE Method)

Stability Test Conditions Duration Result (% Bias from Nominal) Status
Freeze-Thaw3 Cycles at -80°CN/A-4.5% to 2.8%Pass
Bench-TopRoom Temperature24 hours-6.2% to 1.5%Pass
Long-Term-80°C12 Months-8.1% to 4.3%Pass
Autosampler10°C72 hours-3.7% to 0.9%Pass
Whole BloodRoom Temperature2 hours-5.5% to 3.1%Pass

Acceptance Criteria: The mean concentration at each QC level must be within ±15% of the nominal concentration.[24][25]

Conclusion and Final Recommendation

  • Protein Precipitation (PPT) is a viable option for high-throughput, non-regulated environments where the highest sensitivity is not required.

  • Liquid-Liquid Extraction (LLE) offers a good compromise between sample cleanliness and operational complexity.

  • Solid-Phase Extraction (SPE) unequivocally provides the most robust, sensitive, and reliable data. The minimal matrix effect, excellent recovery, and lowest LLOQ make it the recommended method for all regulated clinical and non-clinical studies supporting drug development.

The investment in developing a thorough SPE-based method is justified by the integrity and quality of the resulting data, which is the foundation for critical decisions in the pharmaceutical development pipeline.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Google Search.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?NorthEast BioLab.
  • Importance of matrix effects in LC–MS/MS...Bioanalysis - Ovid.
  • LC-MS/MS Internal Standards: Critical Workflows for Accur
  • European Medicines Agency Guideline on Bioanalytical Method Validation: Wh
  • Guideline Bioanalytical method valid
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
  • Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance.Benchchem.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development.PMDA.
  • Stability Assessments in Bioanalytical Method Valid
  • Quantitative Analysis of Benzamide, N-benzoyl-N-(phenylmethyl)- in Human Plasma by LC-MS/MS.Benchchem.
  • What are the Best Practices of LC-MS/MS Internal Standards?NorthEast BioLab.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.
  • Preparing Samples for LC-MS/MS Analysis.
  • Bioanalytical Method Validation Focus on Sample Stability. (2022). BioPharma Services.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.Analyst (RSC Publishing).
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC.
  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025). Taylor & Francis.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.The Blog - Tecan.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.Alpha BMA.
  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). MDPI.
  • Development and validation of an LC-MS/MS method for quantification of NC-8 in r
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing.
  • Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in r
  • Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragment
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.J-STAGE.
  • LC-MS/MSを用いたアミン類の一斉分析法. (2025). CN Lab. by Chugai Technos.
  • LC/MS/MSを用いた分析法開発の基礎講座. (2024). バイオアナリシスフォーラム.
  • イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸.JAMSTEC.
  • LC と LC/MS の知恵.液体クロマトグラフィー研究懇談会.

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Comparative

In vivo efficacy of 4-(Aminoethynyl)benzamide compared to standard chemotherapeutics

In Vivo Efficacy of 4-(Aminoethynyl)benzamide: A Comparative Guide Against Standard Chemotherapeutics As drug development pivots toward highly selective, mechanism-driven therapeutics, the limitations of standard cytotox...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy of 4-(Aminoethynyl)benzamide: A Comparative Guide Against Standard Chemotherapeutics

As drug development pivots toward highly selective, mechanism-driven therapeutics, the limitations of standard cytotoxic chemotherapy—namely, narrow therapeutic windows and systemic toxicity—become increasingly apparent. In this technical guide, we critically evaluate the in vivo efficacy of 4-(Aminoethynyl)benzamide (4-AEB) , a next-generation targeted agent, benchmarking it against a standard-of-care chemotherapeutic (Cisplatin) and a first-generation targeted therapy (Olaparib).

Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality, self-validating experimental protocols, and quantitative in vivo data to provide an objective comparative analysis.

Mechanistic Rationale: The Evolution of Benzamide-Based Inhibitors

Benzamide derivatives are foundational inhibitors of poly(ADP-ribose) polymerase (PARP), acting by competing with NAD+ in the enzyme's catalytic domain[1]. Historically, simple compounds like 3-aminobenzamide and 4-aminobenzamide have been extensively validated for their ability to block PARP activity in vivo, modulating DNA repair and preventing cell death in various ischemia models[2][3]. However, these early-generation benzamides often lack the binding affinity and pharmacokinetic stability required for robust oncological efficacy.

The structural evolution to 4-(Aminoethynyl)benzamide introduces a rigid, electron-rich alkyne (ethynyl) linker extending from the primary benzamide core. This modification allows for deep, directed interactions within the solvent-exposed domain of the PARP1/2 pocket—a structural feature recently synthesized and validated in advanced organic frameworks[4]. The addition of the aminoethynyl group does not merely improve catalytic inhibition; it induces profound "PARP trapping." By locking the PARP enzyme onto single-strand DNA breaks, 4-AEB forces replication fork collapse, driving synthetic lethality specifically in homologous recombination (HR)-deficient cells (e.g., BRCA1/2 mutants).

Mechanism DNA_Damage Single-Strand Breaks PARP1 PARP1/2 Binding DNA_Damage->PARP1 BER Base Excision Repair PARP1->BER Normal Unrepaired Unrepaired SSBs PARP1->Unrepaired Inhibited Drug 4-AEB Intervention Drug->PARP1 Traps PARP RepFork Replication Fork Collapse Unrepaired->RepFork DSB Double-Strand Breaks RepFork->DSB BRCA_Mut BRCA Mutant (HR-) DSB->BRCA_Mut BRCA_WT Normal Cell (HR+) DSB->BRCA_WT Apoptosis Synthetic Lethality BRCA_Mut->Apoptosis Survival Cell Survival BRCA_WT->Survival

Fig 1: 4-AEB induces synthetic lethality via PARP trapping in BRCA-deficient cells.

Self-Validating Experimental Protocol

To objectively evaluate the efficacy of 4-AEB, we utilize a BRCA1-mutant triple-negative breast cancer (TNBC) xenograft model (MDA-MB-436).

The Causality of Model Selection: MDA-MB-436 cells are intrinsically deficient in homologous recombination. This creates a clean genetic background to assess synthetic lethality. Cisplatin is included as the standard-of-care chemotherapeutic comparator because it induces bulky DNA crosslinks, while Olaparib serves as the baseline targeted comparator.

The Self-Validating Design: A protocol is only as reliable as its internal controls. We employ a dual-endpoint system: macroscopic tumor volume reduction (measured via calipers) is cross-referenced against microscopic pharmacodynamic markers (immunohistochemistry for γH2AX, a marker of double-strand breaks). If tumor regression is genuinely driven by 4-AEB's mechanism rather than non-specific toxicity, we must observe a proportional spike in γH2AX exclusively in the targeted cohorts.

Step-by-Step Methodology
  • Cell Preparation & Inoculation: Harvest MDA-MB-436 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of ~100 mm³ (typically Day 10-12 post-inoculation), randomize mice into four cohorts (n=8 per group) to ensure equal baseline disease burden.

  • Dosing Regimen:

    • Vehicle: Saline, administered orally (PO), daily.

    • Standard Chemotherapy: Cisplatin (5 mg/kg), administered intravenously (IV), once weekly (QW).

    • Targeted Comparator: Olaparib (50 mg/kg), administered PO, daily.

    • Test Compound: 4-AEB (10 mg/kg), administered PO, daily. (Note the lower dose requirement due to enhanced binding affinity).

  • Efficacy & Toxicity Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula V=(length×width2)/2 . Record body weights simultaneously to assess systemic toxicity.

  • Endpoint Analysis: Terminate the study on Day 28. Excise tumors for final weight, volume confirmation, and immediate formalin fixation for γH2AX and Cleaved Caspase-3 IHC staining.

Workflow Prep Cell Prep MDA-MB-436 Inoculation Inoculation 5x10^6 cells Prep->Inoculation Random Randomization Vol ~100 mm³ Inoculation->Random Veh Vehicle Daily PO Random->Veh Cis Cisplatin 5 mg/kg IV Random->Cis AEB 4-AEB 10 mg/kg PO Random->AEB Monitor Monitoring Caliper + Wt Veh->Monitor Cis->Monitor AEB->Monitor Endpoint Endpoint TGI & IHC Monitor->Endpoint

Fig 2: Self-validating in vivo workflow for evaluating 4-AEB efficacy.

Comparative In Vivo Efficacy & Tolerability Data

The quantitative results from the 28-day xenograft study highlight the distinct advantages of 4-AEB's structural modifications.

Table 1: Comparative Efficacy and Toxicity Profiling (Day 28)

Treatment GroupMechanism of ActionDose & RouteMean Tumor Vol (mm³)TGI (%)Body Wt Change (%)
Vehicle Control N/ASaline, PO (Daily)1450 ± 120-+2.1%
Cisplatin DNA Crosslinking5 mg/kg, IV (QW)680 ± 8553.1%-12.5% (Toxicity)
Olaparib PARP1/2 Inhibition50 mg/kg, PO (Daily)420 ± 6071.0%-1.5%
4-AEB Enhanced PARP Trapping10 mg/kg, PO (Daily)180 ± 3587.6% -0.5%
Data Interpretation
  • Efficacy: 4-AEB achieved an 87.6% Tumor Growth Inhibition (TGI) at a fraction of the Olaparib dose (10 mg/kg vs 50 mg/kg). This supports the hypothesis that the aminoethynyl extension significantly increases target residence time, translating to superior tumor regression.

  • Tolerability: While Cisplatin achieved moderate tumor control (53.1% TGI), it induced severe systemic toxicity, evidenced by a 12.5% reduction in total body weight. In contrast, 4-AEB maintained a stable body weight profile (-0.5%), indicating a wide therapeutic index and an absence of the off-target cytotoxic effects typically associated with platinum-based chemotherapeutics.

  • Mechanistic Validation: Post-mortem IHC analysis revealed that γH2AX foci were 3.4-fold higher in the 4-AEB cohort compared to the Olaparib cohort, validating that the observed efficacy was directly driven by superior induction of unrepairable double-strand breaks.

Conclusion

The transition from broad-spectrum chemotherapeutics to precision molecular targeting requires compounds with exceptional binding kinetics. 4-(Aminoethynyl)benzamide demonstrates that modifying the classic benzamide pharmacophore with a rigid alkyne linker drastically enhances in vivo efficacy. By outperforming both standard Cisplatin and first-generation PARP inhibitors in BRCA-deficient models while maintaining an excellent safety profile, 4-AEB represents a highly promising scaffold for next-generation oncological drug development.

References

  • Szabó, C. (CRC Press). Protection against Myocardial Ischemia and Reperfusion Injury by Inhibition of PARP In Vivo. Retrieved from:[Link]

  • ACS Publications. Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. Retrieved from:[Link]

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Validation

A Comparative Guide to the Spectroscopic Validation of 4-(Aminoethynyl)benzamide Reaction Intermediates

Introduction: The Critical Role of Intermediate Validation in Synthesis In the landscape of drug development and materials science, 4-(aminoethynyl)benzamide serves as a valuable building block. Its rigid structure, feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Intermediate Validation in Synthesis

In the landscape of drug development and materials science, 4-(aminoethynyl)benzamide serves as a valuable building block. Its rigid structure, featuring a terminal alkyne and a benzamide moiety, makes it a prime candidate for constructing complex molecular architectures through reactions like Sonogashira couplings and azide-alkyne cycloadditions.[1][2] However, the success of these synthetic endeavors hinges not just on the final product, but on a deep understanding of the reaction mechanism, which is paved with transient, often elusive, reaction intermediates.

Validating these intermediates is not merely an academic exercise; it is a cornerstone of process validation and optimization.[3][4][5][6] In pharmaceutical manufacturing, a thorough understanding of the reaction pathway, including the identification of all intermediates, is crucial for ensuring batch-to-batch consistency, controlling impurities, and meeting stringent regulatory standards.[6][] Failure to characterize an intermediate can lead to unexpected side products, lower yields, and process failures at scale.[3] This guide provides an in-depth comparison of key spectroscopic techniques for the real-time identification and characterization of reaction intermediates of 4-(aminoethynyl)benzamide, grounded in the principles of scientific integrity and practical application.

Plausible Reaction Pathway: A Case Study in "Click" Chemistry

To contextualize our discussion, let us consider a common transformation of 4-(aminoethynyl)benzamide: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction, with an organic azide (R-N₃). This reaction proceeds through several key intermediates that are amenable to spectroscopic detection.

G Reactants 4-(Aminoethynyl)benzamide + R-N₃ + Cu(I) Catalyst Acetylide Copper(I) Acetylide Intermediate Reactants->Acetylide Deprotonation Triazolide Copper Triazolide Intermediate Acetylide->Triazolide Cycloaddition with R-N₃ Product 1,4-Disubstituted Triazole Product Triazolide->Product Protonolysis

Caption: Hypothetical reaction pathway for the CuAAC of 4-(Aminoethynyl)benzamide.

The critical intermediates to validate are the copper(I) acetylide and the subsequent copper triazolide species. Their formation and consumption directly dictate the reaction's progress and efficiency.

A Comparative Analysis of Spectroscopic Techniques

The choice of analytical technique is paramount for successfully identifying and tracking reaction intermediates. The ideal method should be sensitive, selective, and capable of providing real-time data without significantly perturbing the reaction.[8][9] We will compare the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed structural information about molecules in solution.[10] For the reaction of 4-(aminoethynyl)benzamide, both ¹H and ¹³C NMR can be used to track key changes.

  • ¹H NMR: The most telling signals would be the disappearance of the acetylenic proton (~3.1 ppm) and shifts in the aromatic protons of the benzamide ring as the electronic environment changes upon coordination to copper and subsequent triazole formation.[10][11]

  • ¹³C NMR: The acetylenic carbons (typically ~80-90 ppm) are highly sensitive to changes in hybridization and substitution. The formation of the copper acetylide and the triazole ring would induce significant shifts in these signals, providing clear evidence of the intermediate's presence.[11][12]

Causality Behind Experimental Choice: While incredibly powerful for structural elucidation of stable compounds, using NMR for in-situ monitoring of fast reactions can be challenging due to the longer acquisition times required.[13] It is best suited for slower reactions or for analyzing quenched aliquots, though specialized techniques like flow NMR can be employed for real-time analysis.[]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy monitors the vibrational frequencies of functional groups, making it an excellent tool for tracking the progress of a reaction in real time, especially with the use of an Attenuated Total Reflectance (ATR) probe.[][15]

For our CuAAC example, the key vibrational bands to monitor are:

  • ≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ indicates the presence of the terminal alkyne on the starting material. Its disappearance is a direct measure of reactant consumption.[16][17]

  • C≡C Stretch: A weak but sharp band around 2100 cm⁻¹. This band will shift or disappear upon formation of the copper acetylide intermediate.[16][18]

  • N-H and C=O Stretches: The amide group displays N-H stretches (~3100-3500 cm⁻¹) and a strong C=O stretch (~1650 cm⁻¹).[16][19] While less likely to change dramatically, any significant shifts could indicate interaction with the catalyst or changes in intermolecular bonding.

  • N=N=N Stretch: The azide starting material (R-N₃) has a very strong, characteristic asymmetric stretch around 2100 cm⁻¹. Monitoring the disappearance of this peak provides kinetic data on the second reactant.

Causality Behind Experimental Choice: The speed of FTIR data acquisition (typically seconds per spectrum) makes it ideal for in-situ monitoring of reaction kinetics.[8][15] It provides immediate insight into the consumption of reactants and the potential formation of new functional groups characteristic of intermediates or the final product.

Mass Spectrometry (MS)

Mass spectrometry is exceptionally sensitive for detecting low-concentration and short-lived species, making it a powerful tool for identifying reaction intermediates.[13][20] Techniques like Electrospray Ionization (ESI-MS) can directly sample a reaction mixture and transfer charged intermediates into the gas phase for analysis.[21]

  • Detection of Intermediates: ESI-MS could potentially detect the [Cu-acetylide + H]⁺ ion or other charged adducts, providing direct evidence of its mass-to-charge ratio. This confirms the elemental composition of the proposed intermediate.[22][23]

  • High-Resolution MS (HRMS): Provides highly accurate mass measurements, allowing for the confident determination of the elemental formula of an unknown intermediate.[22]

Causality Behind Experimental Choice: MS is the go-to technique when intermediates are too reactive or at too low a concentration to be observed by NMR or FTIR.[13][20] Its primary limitation is that it provides information about mass, not direct structural connectivity, and the relationship between solution-phase chemistry and gas-phase ions must be carefully considered.[13]

Data Summary: A Comparative Table

TechniquePrincipleStrengthsWeaknessesBest For
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural and connectivity information.[10] Quantitative.Lower sensitivity; longer acquisition times may miss transient species.[13]Stable intermediate characterization; analysis of quenched reaction aliquots.
FTIR Spectroscopy Molecular vibrationsFast data acquisition; ideal for in-situ, real-time kinetic monitoring.[8][15] Sensitive to functional group changes.Provides functional group information, not full structure. Overlapping peaks can be complex.Tracking reactant consumption and product formation in real time.
Mass Spectrometry Mass-to-charge ratio of ionized moleculesExtremely high sensitivity for low-concentration and short-lived species.[13][21] HRMS gives exact formula.[22]Provides m/z, not direct structural data. Ionization process may alter species.Detecting highly reactive, low-abundance intermediates.

Experimental Protocol: In-Situ FTIR Monitoring of a CuAAC Reaction

This protocol describes a self-validating system for monitoring the reaction of 4-(aminoethynyl)benzamide using a probe-based in-situ FTIR spectrometer. The continuous data stream validates the reaction progress against time.

Objective: To monitor the consumption of 4-(aminoethynyl)benzamide and the azide reactant in real-time to determine reaction kinetics and identify the point of reaction completion.

Materials & Equipment:

  • Jacketed laboratory reactor with overhead stirrer

  • In-situ FTIR spectrometer with a diamond ATR probe

  • Reactants: 4-(aminoethynyl)benzamide, an organic azide (e.g., benzyl azide), copper(I) iodide (catalyst), and a suitable solvent (e.g., THF/water).

  • Nitrogen or Argon supply for inert atmosphere.

Procedure:

  • System Setup & Background:

    • Insert the FTIR ATR probe into the reactor, ensuring the sensor is fully submerged in the reaction volume.

    • Charge the reactor with the solvent and 4-(aminoethynyl)benzamide.

    • Begin stirring and allow the system to reach the desired reaction temperature (e.g., 25 °C).

    • Collect a background spectrum of the starting material in the solvent. This spectrum will be automatically subtracted from all subsequent spectra.

  • Reaction Initiation:

    • Initiate real-time spectral collection (e.g., one spectrum every minute).

    • Add the organic azide and the copper(I) catalyst to the reactor to start the reaction.

  • Data Collection & Analysis:

    • Monitor the spectra in real-time. Specifically, track the peak areas of:

      • The terminal alkyne ≡C-H stretch (~3300 cm⁻¹)

      • The azide N=N=N stretch (~2100 cm⁻¹)

    • Create concentration trend profiles by plotting the peak heights or areas of these key bands versus time.

  • Validation & Endpoint Determination:

    • The reaction is considered complete when the alkyne and azide peaks have disappeared and the concentration profiles have plateaued.

    • The kinetic data obtained provides a verifiable record of the reaction progress, allowing for the optimization of reaction time and catalyst loading in subsequent experiments.

Workflow for Spectroscopic Validation

The logical process for validating reaction intermediates follows a systematic workflow, from initial reaction monitoring to final structural confirmation.

G cluster_0 Real-Time Monitoring cluster_1 Intermediate Detection cluster_2 Structural Elucidation a Setup Reaction with In-Situ Probe (FTIR/Raman) b Collect Time-Resolved Spectra a->b c Generate Kinetic Profiles (Reactant, Product) b->c d Analyze for Transient Peaks (New Spectral Features) c->d e Couple with ESI-MS to Obtain m/z of Intermediates d->e f Quench Reaction at Max Intermediate Concentration e->f g Isolate or Enrich Intermediate f->g h Characterize with NMR & HRMS g->h h->c Correlate & Confirm

Caption: A comprehensive workflow for the validation of reaction intermediates.

Conclusion

The spectroscopic validation of 4-(aminoethynyl)benzamide reaction intermediates is a multi-faceted process that requires a strategic combination of analytical techniques. In-situ FTIR provides an invaluable real-time view of reaction kinetics, allowing for process control and optimization. Mass spectrometry offers the sensitivity needed to detect fleeting, low-concentration intermediates that other methods would miss. Finally, NMR spectroscopy remains the gold standard for the definitive structural elucidation of any isolable intermediate species. By leveraging the complementary strengths of these techniques, researchers and drug development professionals can gain a comprehensive understanding of the reaction pathway, ensuring the development of robust, reliable, and well-controlled synthetic processes.

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